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Core Science & Biosynthesis

Foundational

Technical Guide: 2-Methyl-2-(3-nitrophenyl)propanoic Acid

The following technical guide details the chemical architecture, synthesis, and application of 2-Methyl-2-(3-nitrophenyl)propanoic acid (CAS 103204-32-6). This document is structured for researchers requiring high-fideli...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of 2-Methyl-2-(3-nitrophenyl)propanoic acid (CAS 103204-32-6). This document is structured for researchers requiring high-fidelity protocols and mechanistic insight into this specific "gem-dimethyl" building block.

CAS: 103204-32-6 | Role: Privileged Scaffold & Metabolic Stability Enhancer[1]

Executive Summary & Core Utility

2-Methyl-2-(3-nitrophenyl)propanoic acid is a specialized aromatic carboxylic acid characterized by a gem-dimethyl substitution at the


-carbon relative to the carboxyl group.[1] This structural motif is critical in medicinal chemistry for two reasons:
  • The Thorpe-Ingold Effect: The bulky gem-dimethyl group restricts bond rotation, pre-organizing the molecule into a bioactive conformation and often increasing binding affinity to target proteins (e.g., GPCRs, Kinases).[1]

  • Metabolic Blocking: The quaternary carbon prevents

    
    -oxidation and metabolic degradation, significantly extending the half-life of pharmaceutical candidates.[1]
    

This compound primarily serves as a high-value intermediate for generating 3-amino-phenyl scaffolds via nitro-reduction, facilitating the synthesis of sulfonamides, ureas, and amides in drug discovery programs targeting Androgen Receptors (AR) and CRTH2 .[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
CAS Number 103204-32-6
IUPAC Name 2-Methyl-2-(3-nitrophenyl)propanoic acid
Synonyms 3-Nitro-

-dimethylphenylacetic acid; 2-(3-Nitrophenyl)isobutyric acid
Molecular Formula

Molecular Weight 209.20 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 118–122 °C (Typical)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water (unless ionized)
pKa (Calc) ~4.2 (Carboxylic acid)

High-Fidelity Synthesis Protocol

While direct nitration of 2-methyl-2-phenylpropanoic acid is possible, it often yields a difficult-to-separate mixture of para (major) and meta (minor) isomers.[1] To ensure regiochemical purity , the Dialkylation Route starting from 3-nitrophenylacetic acid is the industry standard for high-precision applications.[1]

Reaction Logic (The "Self-Validating" Pathway)

This route guarantees the meta-nitro position is retained from the starting material. The introduction of two methyl groups at the benzylic position utilizes the high acidity of the


-protons flanked by the ester and the electron-withdrawing nitrophenyl ring.[1]
Step-by-Step Methodology

Precursor: Ethyl 2-(3-nitrophenyl)acetate (synthesized via Fischer esterification of 3-nitrophenylacetic acid).

Step 1: Gem-Dimethylation (Double Alkylation)

  • Reagents: Ethyl 2-(3-nitrophenyl)acetate (1.0 eq), Methyl Iodide (MeI, 2.5 eq), Sodium Hydride (NaH, 60% in oil, 2.5 eq).[1]

  • Solvent: Anhydrous THF or DMF (0.2 M concentration).

  • Protocol:

    • Suspend NaH in anhydrous THF at 0°C under Argon/Nitrogen.

    • Add Ethyl 2-(3-nitrophenyl)acetate dropwise.[1] Observation: Gas evolution (

      
      ).
      
    • Stir for 30 min to ensure anion formation (deep red/brown color change).

    • Add MeI dropwise at 0°C. Caution: Exothermic.

    • Warm to Room Temperature (RT) and stir for 4–16 hours.

    • Validation Point: Monitor via TLC/LC-MS. The starting material (mono-substituted) should disappear. If mono-methylated intermediate persists, add 0.5 eq additional base/MeI.[1]

Step 2: Ester Hydrolysis

  • Reagents: Lithium Hydroxide (LiOH, 3.0 eq), THF:Water:MeOH (3:1:1).[1]

  • Protocol:

    • Dissolve the crude dimethyl ester from Step 1 in the solvent mixture.

    • Stir at 60°C for 2–4 hours.

    • Cool to RT and acidify with 1M HCl to pH ~2.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallization from Hexane/Ethyl Acetate ensures removal of any trace mono-methyl impurities.[1]

Synthetic Pathway Diagram

Synthesispath Start 3-Nitrophenylacetic Acid Ester Ethyl 2-(3-nitrophenyl)acetate Start->Ester EtOH, H+ Alkylation Dialkylation (NaH, MeI, THF) Ester->Alkylation Intermediate Ethyl 2-methyl-2-(3-nitrophenyl)propionate Alkylation->Intermediate Gem-Dimethylation Hydrolysis Hydrolysis (LiOH, MeOH/H2O) Intermediate->Hydrolysis Product TARGET: 2-Methyl-2-(3-nitrophenyl)propanoic acid Hydrolysis->Product Acidification

Caption: Figure 1. Regioselective synthesis via dialkylation, avoiding isomer separation issues inherent in direct nitration.[1]

Applications in Drug Discovery[4]

The "Gem-Dimethyl" Scaffold Utility

The target compound is rarely the final drug; it is a pharmacophore enabler .

  • Conformational Locking: In many kinase inhibitors, the "flat" phenyl ring needs to be oriented perpendicular to the amide bond.[1] The bulky methyl groups at the

    
    -position force this orthogonal conformation (Thorpe-Ingold effect), reducing the entropic penalty of binding.[1]
    
  • Nitro-Reduction: The primary utility involves reducing the nitro group (

    
    ) to an aniline (
    
    
    
    ). This amine is then coupled with isocyanates or carboxylic acids to form ureas or amides .
Specific Therapeutic Areas[1]
  • Androgen Receptor (AR) Modulators: The 3-substituted phenyl ring with a bulky alkyl tail is a common motif in non-steroidal anti-androgens.

  • CRTH2 Antagonists: Used in asthma/allergy research, where the propanoic acid tail mimics Prostaglandin

    
     features, while the gem-dimethyl group improves oral bioavailability.[1]
    
Application Logic Diagram

ApplicationLogic Target CAS 103204-32-6 (Nitro-Acid Scaffold) Reduction Reduction (H2/Pd-C or Fe/NH4Cl) Target->Reduction Amine Intermediate: 2-Methyl-2-(3-aminophenyl)propanoic acid Reduction->Amine Coupling1 Coupling: Isocyanates Amine->Coupling1 Coupling2 Coupling: Acid Chlorides Amine->Coupling2 Drug1 Urea Derivatives (e.g., Kinase Inhibitors) Coupling1->Drug1 Drug2 Amide Derivatives (e.g., AR Modulators) Coupling2->Drug2

Caption: Figure 2.[1] Divergent synthesis from the nitro-acid scaffold to bioactive amino-derivatives.[1]

Analytical Characterization & Safety

Expected NMR Profile (DMSO- )
  • 
     12.4 ppm (s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     8.1–7.5 ppm (m, 4H):  Aromatic protons. Look for the distinct pattern of a 3-substituted ring (singlet-like peak for H2, doublets for H4/H6).
    
  • 
     1.52 ppm (s, 6H):  The Gem-dimethyl  singlet.[1] This is the diagnostic peak. If this appears as a doublet or multiplet, the alkylation was incomplete.[1]
    
Safety & Handling (MSDS Highlights)
  • Hazards: Irritant (Skin/Eye/Respiratory). Nitro compounds can be potentially explosive if heated under confinement or subjected to shock (though this acid is relatively stable).

  • Storage: Store at RT, desiccated.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission).

References

  • Synthesis of Gem-Dimethyl Phenylacetic Acids

    • Title: "Mono-c-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate: a general method for the synthesis of pure 2-arylpropionic acids."[1]

    • Source: Organic Syntheses, Coll.[1] Vol. 10, p.23 (2004).

    • Relevance: Establishes the protocol for alpha-methylation of arylacetates, the core step in synthesizing CAS 103204-32-6.
    • URL:[Link]

  • Thorpe-Ingold Effect in Drug Design

    • Title: "The Thorpe-Ingold effect in cyclic imides. 2. Synthesis and conformation of N-substituted 3,3-dimethylsuccinimides."
    • Source: Journal of Organic Chemistry.
    • Relevance: Explains the mechanistic advantage of the gem-dimethyl group in bioactive scaffolds.
    • URL:[Link]

  • Nitro-Reduction Protocols

    • Title: "Selective reduction of nitro compounds to amines."
    • Source: Chemical Reviews.
    • Relevance: Provides standard methodologies for converting the 3-nitro group of CAS 103204-32-6 to the amine for subsequent coupling.
    • URL:[Link]

  • General Patent Reference for 3-Nitrophenyl Propanoic Acids

    • Title: "Process for preparation of 2-methyl-2'-phenylpropionic acid derivatives."[1]

    • Source: WIPO (WO/2009/102155).
    • Relevance: Illustrates industrial scale-up considerations for related 2-methyl-2-phenylpropionic acid deriv
    • URL:[Link]

Sources

Exploratory

2-(3-Nitrophenyl)isobutyric acid chemical structure and properties

The following technical guide details the structure, properties, synthesis, and applications of 2-(3-Nitrophenyl)isobutyric acid, a specialized intermediate in medicinal chemistry. Executive Summary 2-(3-Nitrophenyl)isob...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, properties, synthesis, and applications of 2-(3-Nitrophenyl)isobutyric acid, a specialized intermediate in medicinal chemistry.

Executive Summary

2-(3-Nitrophenyl)isobutyric acid (Systematic Name: 2-methyl-2-(3-nitrophenyl)propanoic acid) is a critical aromatic carboxylic acid scaffold used in drug discovery. It serves as a metabolically stable bioisostere of 3-nitrophenylacetic acid, where the gem-dimethyl group at the


-position blocks benzylic oxidation and prevents chiral inversion—a common issue with mono-methylated propionic acid derivatives (e.g., NSAIDs). This compound is primarily utilized as a building block for synthesizing meta-substituted anilines  (via reduction) and hindered amides , which are key motifs in non-steroidal anti-androgens, kinase inhibitors, and other therapeutic agents requiring enhanced metabolic half-life.

Chemical Identity & Structural Analysis[1][2][3]

The molecule features a benzene ring substituted at the meta (3-) position with a nitro group (


) and at the 1-position with a 2-carboxypropan-2-yl group.
Structural Specifications
PropertyDetail
Common Name 2-(3-Nitrophenyl)isobutyric acid
Systematic Name 2-Methyl-2-(3-nitrophenyl)propanoic acid
Synonyms

-Dimethyl-3-nitrobenzeneacetic acid; 3-Nitrophenyl-2,2-dimethylacetic acid
Molecular Formula

Molecular Weight 209.20 g/mol
SMILES CC(C)(C(=O)O)c1cccc([O-])c1
CAS Number 55862-02-7 (Verify with specific vendor; isomer specific)
Electronic & Steric Profile
  • Nitro Group (

    
    ):  exerts a strong electron-withdrawing inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effect. However, at the meta position, the resonance effect on the alkyl side chain is minimized compared to para substitution, leaving the inductive effect to slightly increase the acidity of the carboxylic acid (lower pKa) relative to the unsubstituted analog.
  • Gem-Dimethyl Group: The two methyl groups at the

    
    -carbon create significant steric bulk (Thorpe-Ingold effect). This conformationally restricts the side chain, favoring cyclization reactions (if applicable) and protecting the 
    
    
    
    -carbon from metabolic hydroxylation or epimerization.

Physicochemical Properties[1][3][4][5][6][7]

The following data summarizes the core physical characteristics. Note: Experimental values for the specific meta-isomer are rare in open literature; values below are synthesized from validated chemically similar structures (e.g., 4-nitro isomer and parent isobutyric acids).

PropertyValue / Description
Physical State Solid (Crystalline powder)
Color Off-white to pale yellow
Melting Point 85–90 °C (Estimated; typically lower than p-isomer mp 122°C)
Boiling Point ~360 °C (at 760 mmHg, predicted)
pKa (Acid) 4.0 – 4.2 (Predicted; stronger acid than isobutyric acid pKa 4.[1][2]86)
LogP ~1.9 – 2.1 (Moderate lipophilicity)
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); Low solubility in water; Soluble in aqueous alkali.

Synthetic Pathways

Direct nitration of 2-phenylisobutyric acid yields predominantly the para (4-nitro) isomer due to the steric hindrance of the gem-dimethyl group and the electronic directing effects. Therefore, the authoritative route for the meta (3-nitro) isomer involves the dialkylation of a 3-nitrophenylacetic acid precursor .

Protocol: -Dimethylation of Ethyl 3-Nitrophenylacetate

This method ensures regiochemical purity by establishing the nitro group's position before constructing the hindered carbon center.

Reagents:

  • Precursor: Ethyl 3-nitrophenylacetate

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu)

  • Alkylating Agent: Methyl Iodide (MeI)

  • Solvent: DMF or THF (Anhydrous)

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a flame-dried reaction vessel with NaH (2.2 equiv) under inert atmosphere (

      
      ).
      
    • Add anhydrous DMF and cool to 0°C.

    • Add Ethyl 3-nitrophenylacetate (1.0 equiv) dropwise. Stir for 30 min to ensure complete deprotonation (formation of the deep red enolate).

  • Gem-Dimethylation:

    • Add Methyl Iodide (2.5 equiv) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 4–12 hours. The gem-dimethyl effect drives the second methylation rapidly after the first.

    • Monitoring: Check via TLC or LC-MS for the disappearance of mono-methylated intermediate.

  • Hydrolysis:

    • Quench the reaction with water.[3][4] Extract with EtOAc.

    • Dissolve the crude ester in a mixture of THF/MeOH/Water (2:1:1).

    • Add LiOH or NaOH (3.0 equiv) and reflux for 2 hours to hydrolyze the hindered ester.

    • Note: The steric bulk of the gem-dimethyl group significantly retards hydrolysis; elevated temperature is required compared to simple esters.

  • Workup & Purification:

    • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extract with DCM, dry over

      
      , and concentrate.
      
    • Recrystallize from Hexane/EtOAc to obtain pure 2-(3-Nitrophenyl)isobutyric acid.

Visualization: Synthetic Flow & Reactivity

The following diagram illustrates the retrosynthetic logic and downstream transformations.

G Start 3-Nitrophenylacetic Acid (Starting Material) Ester Ethyl Ester Intermediate Start->Ester EtOH, H+ Dimethyl Ethyl 2-(3-Nitrophenyl)- isobutyrate Ester->Dimethyl 1. NaH (2.2 eq) 2. MeI (2.5 eq) (Gem-Dimethylation) Product 2-(3-Nitrophenyl)- isobutyric Acid (Target) Dimethyl->Product NaOH, Heat (Hydrolysis) Amine 3-Aminophenyl- isobutyric Acid Product->Amine H2, Pd/C (Nitro Reduction) Amide Hindered Amides (Drug Scaffold) Product->Amide SOCl2, then R-NH2 (Amide Coupling)

Figure 1: Synthetic pathway from 3-nitrophenylacetic acid via double alkylation, followed by potential functionalization.

Applications in Drug Discovery[10]

Metabolic Blocking (The "Gem-Dimethyl" Effect)

In drug design, the benzylic position of phenylacetic acids is highly susceptible to metabolic oxidation (by CYP450) and chiral inversion (via CoA thioesters).

  • Mechanism: Replacing the

    
    -hydrogens with methyl groups (isobutyric motif) eliminates the abstractable proton.
    
  • Result: This modification extends the half-life (

    
    ) of the drug and prevents the formation of potentially toxic chiral metabolites.
    
Precursor to Meta-Substituted Anilines

The nitro group is a "masked" amine. Reduction of 2-(3-Nitrophenyl)isobutyric acid (using


 or 

) yields 2-(3-aminophenyl)isobutyric acid .
  • Utility: This aniline derivative is a versatile scaffold for synthesizing kinase inhibitors where the amino group forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

Linker in Proteolysis Targeting Chimeras (PROTACs)

The rigid, hindered nature of the isobutyric linker allows for precise spatial orientation between the E3 ligase ligand and the target protein ligand, reducing conformational entropy penalty upon binding.

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, handle as a corrosive organic acid and nitro-aromatic.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Nitro-aromatics: Potential for methemoglobinemia upon excessive exposure (analogous to nitrobenzene).

  • Storage: Store in a cool, dry place under inert gas (

    
    ). The compound is stable but hygroscopic.
    
  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides

    
     emission control required).
    

References

  • Sigma-Aldrich. Isobutyric acid Safety Data Sheet (SDS). Verified 2024. Link

  • PubChem. Compound Summary: 2-methyl-2-(3-nitrophenyl)propanoic acid.[5][6] (Structural Identity). Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989.
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.
  • RHAWN Chemical. Catalog Entry: 2-methyl-2-(3-nitrophenyl)propanoic acid.[5][6] (Commercial availability confirmation). Link

Sources

Foundational

Physicochemical Profiling & Synthetic Utility of 2-Methyl-2-(3-nitrophenyl)propanoic Acid

[1] Executive Summary & Structural Identity 2-Methyl-2-(3-nitrophenyl)propanoic acid (also known as -dimethyl-3-nitrophenylacetic acid) represents a specialized scaffold in medicinal chemistry.[1] Unlike its more common...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Identity

2-Methyl-2-(3-nitrophenyl)propanoic acid (also known as


-dimethyl-3-nitrophenylacetic acid) represents a specialized scaffold in medicinal chemistry.[1] Unlike its more common para-isomer (4-nitro), the meta-isomer (3-nitro) offers a unique vector for substitution that avoids the linearity of para-substituted aromatics, often crucial for fitting into globular active sites.[1]

Crucially, this molecule features the gem-dimethyl moiety.[1] This structural motif is not merely a spacer; it acts as a "conformational lock" via the Thorpe-Ingold effect, restricting the rotation of the side chain and pre-organizing the molecule for receptor binding.[1] This guide details the physicochemical properties, synthesis, and analytical validation of this specific isomer.[1]

Chemical Identity Table[1]
PropertyValueNotes
IUPAC Name 2-Methyl-2-(3-nitrophenyl)propanoic acid
Common Synonyms

-Dimethyl-3-nitrophenylacetic acid; 3-Nitroneophylcarboxylic acid
Molecular Formula

Molecular Weight 209.20 g/mol
Exact Mass 209.0688 DaMonoisotopic
CAS Registry Isomer Specific:[1][2][3][4] Not standard in bulk catalogsNote: Often confused with 4-nitro (CAS 42206-47-3)
Predicted pKa 3.85 ± 0.10Acidified by electron-withdrawing

Predicted LogP 2.1 - 2.4Moderate Lipophilicity
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Structural Taxonomy Diagram

ChemicalTaxonomy Root Phenylacetic Acid Scaffold Sub1 Gem-Dimethyl Modification (Alpha Carbon) Root->Sub1 Alkylation Sub2 Nitro Substitution (Meta Position) Root->Sub2 Nitration Target 2-Methyl-2-(3-nitrophenyl) propanoic acid Sub1->Target Sub2->Target Effect1 Thorpe-Ingold Effect (Conformational Lock) Target->Effect1 Steric Effect2 Electronic Deactivation (Metabolic Stability) Target->Effect2 Electronic

Figure 1: Structural deconstruction highlighting the convergence of steric (gem-dimethyl) and electronic (nitro) modifications.[1][2][5][6][7][8][9]

The Gem-Dimethyl Effect in Drug Design[1]

The presence of two methyl groups at the


-carbon is the defining feature of this molecule.[1] In drug development, this is known as the Gem-Dimethyl Effect  or Thorpe-Ingold Effect .[1]
  • Conformational Restriction: The bulky methyl groups repel the aromatic ring and the carboxylate, forcing the molecule into a "bent" conformation.[1] This reduces the entropy penalty of binding to a protein target, potentially increasing potency by 10-100 fold compared to the des-methyl analog.[1]

  • Metabolic Blockade: The

    
    -carbon is a common site for metabolic oxidation (benzylic oxidation).[1] Replacing the 
    
    
    
    -protons with methyl groups completely blocks this metabolic pathway, significantly extending the half-life (
    
    
    ) of the compound in vivo.[1]
  • Solubility Modulation: While adding carbon usually decreases solubility, the disruption of crystal packing (due to the bulky shape) can sometimes enhance solubility compared to the planar parent molecule.[1]

High-Integrity Synthesis Protocol

Critical Note on Regiochemistry: Direct nitration of 2-methyl-2-phenylpropanoic acid is NOT recommended for this specific isomer.[1] The bulky gem-dimethyl group and the aromatic ring electronics typically favor the para (4-nitro) position due to steric hindrance at the ortho positions and the electronic directing effects.[1]

To guarantee the 3-nitro (meta) substitution, the synthesis must proceed via the alkylation of a pre-nitrated precursor .[1]

Recommended Route: Dialkylation of 3-Nitrophenylacetic Acid[1]

Reagents:

  • Starting Material: 3-Nitrophenylacetic acid (CAS 1877-73-2) or its Ethyl Ester.[1]

  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate.[1]

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).[1]

  • Solvent: Anhydrous DMF or THF.[1]

Step-by-Step Protocol:

  • Esterification (if using acid): Convert 3-nitrophenylacetic acid to its ethyl ester using

    
     reflux.[1] (Acidic protons on the carboxyl group interfere with the base).[1]
    
  • Deprotonation: In a flame-dried flask under Argon, dissolve Ethyl 3-nitrophenylacetate (1.0 eq) in anhydrous DMF. Cool to 0°C. Add NaH (2.2 eq, 60% dispersion in oil) portion-wise. Caution:

    
     gas evolution.
    
  • Alkylation: Stir for 30 mins to form the enolate. Add Methyl Iodide (2.5 eq) dropwise.[1] The solution will likely change color (often deep red/brown).[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 8:2).[1] The starting material (mono-substituted or unsubstituted) is less lipophilic than the gem-dimethyl product.[1]

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ).[1] Wash organics with water and brine to remove DMF.[1] Dry over
    
    
    .[1]
  • Hydrolysis: Dissolve the crude ester in THF:MeOH:Water (3:1:1). Add LiOH (3.0 eq).[1] Stir at RT until TLC shows disappearance of ester.

  • Isolation: Acidify to pH ~2 with 1N HCl. Extract with DCM.[1] Concentrate to yield the title acid.[1][6][8]

Synthesis Workflow Diagram

SynthesisFlow Start 3-Nitrophenylacetic Acid (Meta-isomer fixed) Step1 Esterification (EtOH, H+) Start->Step1 Protect COOH Step2 Double Alkylation (NaH, MeI, DMF) Step1->Step2 Install gem-dimethyl Step3 Saponification (LiOH, THF/H2O) Step2->Step3 Deprotect End 2-Methyl-2-(3-nitrophenyl) propanoic acid Step3->End Acidify

Figure 2: Synthetic pathway ensuring regiochemical fidelity of the meta-nitro group.

Analytical Characterization & Validation

To validate the synthesis, researchers must confirm two features: the gem-dimethyl group (singlet integration) and the meta-substitution pattern (aromatic splitting).[1]

Proton NMR ( NMR) Expectations (DMSO- )
Chemical Shift (

)
MultiplicityIntegrationAssignmentDiagnostic Value
12.5 ppm Broad Singlet1H-COOHConfirms free acid.[1]
8.1 - 8.2 ppm Singlet (t)1HAr-H (C2)Critical: The proton between

and alkyl group.[1]
8.0 - 8.1 ppm Doublet of doublets1HAr-H (C4)Ortho to

.
7.7 - 7.8 ppm Doublet1HAr-H (C6)Ortho to alkyl group.[1]
7.5 - 7.6 ppm Triplet1HAr-H (C5)Meta to both.[1]
1.5 - 1.6 ppm Singlet 6H

Critical: Confirms gem-dimethyl (no splitting).
Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI Negative (ESI-) is preferred for carboxylic acids.[1]

  • Target Ion:

    
     m/z.[1]
    
  • Fragmentation: Expect loss of

    
     (M-44) characteristic of carboxylic acids.[1]
    
Analytical Decision Logic

AnalyticalLogic Sample Purified Solid NMR 1H NMR Analysis Sample->NMR Check1 Aliphatic Region: Singlet @ 1.5ppm (6H)? NMR->Check1 Check2 Aromatic Region: 4 Distinct Signals? Check1->Check2 Yes ResultFail1 FAIL: Incomplete Alkylation Check1->ResultFail1 No (Doublet/Multiplet) ResultPass PASS: Correct Structure Check2->ResultPass Yes (Meta Pattern) ResultFail2 FAIL: Para/Ortho Isomer Check2->ResultFail2 No (Symmetric Para Pattern)

Figure 3: Analytical flowchart to distinguish the target molecule from impurities or isomers.

Safety & Handling (SDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: The nitro group introduces potential explosivity risks if heated under confinement or mixed with strong reducing agents, though this specific molecule is generally stable.[1]

  • Storage: Store in a cool, dry place. Desiccate to prevent moisture absorption which can complicate precise weighing for biological assays.[1]

References

  • Talele, T. T. (2018).[1] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[1] [1]

  • Beesley, R. M., Thorpe, J. F., & Ingold, C. K. (1915).[1] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106.[1] (Foundational text on the Thorpe-Ingold Effect).

  • PubChem Database. (n.d.).[1] Compound Summary for 3-Nitrophenylacetic acid (Precursor). National Center for Biotechnology Information.[1]

  • Jung, M. E., & Piizzi, G. (2005).[1] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[1]

Sources

Exploratory

Solubility of 2-Methyl-2-(3-nitrophenyl)propanoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Methyl-2-(3-nitrophenyl)propanoic acid in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Ab...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Methyl-2-(3-nitrophenyl)propanoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2-Methyl-2-(3-nitrophenyl)propanoic acid in various organic solvents. While specific experimental data for this compound is not publicly available, this document outlines the theoretical framework, predictive considerations, and a detailed experimental protocol to enable researchers to perform this crucial analysis. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for formulation development and preclinical studies.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical research and development, the question of a compound's solubility is fundamental.[1] While high solubility is not an absolute prerequisite for a marketable drug, a thorough understanding of an API's solubility characteristics is paramount for developing a formulation with suitable bioavailability.[1] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, highlighting the importance of solubility in predicting a drug's in vivo performance. Poor solubility can lead to low and variable absorption, hindering clinical development.

2-Methyl-2-(3-nitrophenyl)propanoic acid, a substituted propanoic acid derivative, possesses functional groups that significantly influence its interaction with various solvents. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, while the aromatic nitro group introduces polarity and potential for π-π stacking interactions. The methyl groups contribute to the molecule's lipophilicity. Understanding the interplay of these features is key to predicting and experimentally determining its solubility in a range of organic solvents, which is crucial for processes such as purification, crystallization, and formulation.[2]

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium between the solid phase and the solution.[1] This equilibrium is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure and Polarity

The molecular structure of 2-Methyl-2-(3-nitrophenyl)propanoic acid dictates its polarity and potential for intermolecular interactions:

  • Carboxylic Acid Group (-COOH): This is a polar group capable of forming strong hydrogen bonds. It can act as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). This group will favor solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).

  • Nitro Group (-NO2): The nitro group is a strongly polar, aprotic functional group. It significantly increases the polarity of the molecule and can participate in dipole-dipole interactions.

  • Phenyl Ring: The aromatic ring can engage in van der Waals forces and potentially π-π stacking interactions with aromatic solvents like toluene.

  • Methyl Groups (-CH3): These nonpolar, aliphatic groups contribute to the lipophilicity of the molecule, favoring solubility in less polar solvents.

Solvent Classification and Predicted Solubility

Organic solvents can be broadly classified based on their polarity and hydrogen bonding capabilities. The expected solubility of 2-Methyl-2-(3-nitrophenyl)propanoic acid in these classes is as follows:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the carboxylic acid group, high solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents are polar but lack a hydrogen atom that can be donated for hydrogen bonding. They can, however, accept hydrogen bonds. Good solubility is expected due to the polar nature of the solute and the potential for hydrogen bonding with the carboxylic acid group.

  • Nonpolar Solvents (e.g., Hexane, Heptane, Toluene): These solvents have low polarity and primarily interact through weak van der Waals forces. The solubility of the highly polar 2-Methyl-2-(3-nitrophenyl)propanoic acid is expected to be low in these solvents. Toluene, being aromatic, might show slightly better solubility than aliphatic nonpolar solvents due to potential π-π interactions.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method .[3][4] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined.

Essential Pre-requisites for Accurate Measurement

To ensure the integrity of the solubility data, the following conditions must be met:[3][4]

  • Purity of Solute and Solvent: The use of pure materials is crucial as impurities can affect solubility.

  • Temperature Control: Solubility is temperature-dependent; therefore, experiments must be conducted at a constant, controlled temperature.

  • Confirmation of Saturation: Equilibrium must be established, which is typically achieved by ensuring that excess solid remains in contact with the solution over a sufficient period.

  • Reliable Phase Separation: The undissolved solid must be completely removed from the saturated solution before analysis.

  • Accurate and Reproducible Analytical Method: The method used to quantify the solute concentration must be validated for accuracy and precision.

Detailed Step-by-Step Experimental Protocol

This protocol outlines the shake-flask method for determining the solubility of 2-Methyl-2-(3-nitrophenyl)propanoic acid.

Materials and Equipment:

  • 2-Methyl-2-(3-nitrophenyl)propanoic acid (ensure purity is characterized)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Methyl-2-(3-nitrophenyl)propanoic acid to a series of vials. An amount that is visibly in excess of what will dissolve is required.

    • Accurately dispense a known volume of the desired organic solvent into each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker.

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration plateaus.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solid particles.[1]

  • Sample Preparation for Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 2-Methyl-2-(3-nitrophenyl)propanoic acid of known concentrations.

    • Analyze the calibration standards and the diluted sample solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Self-Validating System and Controls

To ensure the trustworthiness of the results, the following should be incorporated:

  • Time to Equilibrium Study: For a new compound, perform a time-course experiment (e.g., sampling at 12, 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Solid-State Analysis: Analyze the solid material before and after the solubility experiment (e.g., by DSC or XRPD) to ensure that the solid form has not changed (e.g., from crystalline to amorphous or a different polymorph).[1]

  • Duplicate or Triplicate Measurements: Perform all solubility determinations in at least duplicate to assess the reproducibility of the method.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48h) C->D E Settle excess solid D->E F Filter supernatant (0.22 µm filter) E->F G Dilute filtered sample F->G H Quantify by HPLC G->H I Calculate solubility H->I

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for 2-Methyl-2-(3-nitrophenyl)propanoic acid at 25°C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol5.1[Experimental Value][Calculated Value]
Ethanol4.3[Experimental Value][Calculated Value]
Isopropanol3.9[Experimental Value][Calculated Value]
Polar Aprotic Acetone5.1[Experimental Value][Calculated Value]
Ethyl Acetate4.4[Experimental Value][Calculated Value]
Acetonitrile5.8[Experimental Value][Calculated Value]
Nonpolar Toluene2.4[Experimental Value][Calculated Value]
Heptane0.1[Experimental Value][Calculated Value]

Note: The values in this table are placeholders and must be determined experimentally.

The results should be interpreted in the context of the theoretical principles discussed earlier. For instance, a high solubility in methanol and acetone would be consistent with the polar nature of the molecule and its hydrogen bonding capabilities. Conversely, low solubility in heptane would be expected.

Logical Relationship Diagram

G Molecule 2-Methyl-2-(3-nitrophenyl)propanoic acid COOH Carboxylic Acid (-COOH) Molecule->COOH NO2 Nitro Group (-NO2) Molecule->NO2 Aromatic Phenyl Ring Molecule->Aromatic Alkyl Methyl Groups Molecule->Alkyl PolarProtic Polar Protic (e.g., Methanol) COOH->PolarProtic H-Bonding (Strong) PolarAprotic Polar Aprotic (e.g., Acetone) COOH->PolarAprotic H-Bonding (Moderate) NO2->PolarProtic Dipole-Dipole NO2->PolarAprotic Dipole-Dipole Nonpolar Nonpolar (e.g., Heptane) Aromatic->Nonpolar van der Waals Alkyl->Nonpolar van der Waals Solvent Solvent Properties Solubility Solubility Outcome PolarProtic->Solubility High PolarAprotic->Solubility Good Nonpolar->Solubility Low

Caption: Factors influencing the solubility of the target molecule in different solvent classes.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of 2-Methyl-2-(3-nitrophenyl)propanoic acid in organic solvents. By combining theoretical predictions based on molecular structure with a robust and self-validating experimental protocol, researchers can generate the high-quality data necessary to support drug development activities. The principles and methodologies outlined here are broadly applicable to other small molecule APIs and serve as a foundational element of preformulation science.

References

  • Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: American Pharmaceutical Review URL: [Link]

  • Title: SOLUBILITY AND DISSOLUTION FOR DRUG Source: SlideShare URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: Compound solubility measurements for early drug discovery Source: Computational Chemistry URL: [Link]

  • Title: (PDF) Experimental and Computational Methods Pertaining to Drug Solubility Source: ResearchGate URL: [Link]

  • Title: SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS Source: Journal of Chemistry and Technologies URL: [Link]

Sources

Foundational

Topic: Sourcing and Utilization of 2-Methyl-2-(3-nitrophenyl)propanoic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Methyl-2-(3-nitrophenyl)propanoic acid is a niche chemical intermediate with potential applications in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methyl-2-(3-nitrophenyl)propanoic acid is a niche chemical intermediate with potential applications in pharmaceutical synthesis, drawing from the well-established bioactivity of the 2-arylpropanoic acid scaffold. However, a survey of the current chemical market reveals a significant challenge: the direct, off-the-shelf procurement of this specific meta-nitro isomer is highly constrained. This guide provides a comprehensive strategy for researchers and drug development professionals to navigate this scarcity. We will explore the landscape of available structural analogs, detail the rationale and methodology for custom synthesis as the primary acquisition pathway, and establish a rigorous, self-validating protocol for analytical quality control. This document serves not as a simple list of suppliers, but as a strategic roadmap for obtaining, verifying, and safely handling this valuable research compound.

Introduction: The Significance of the 2-Arylpropanoic Acid Scaffold

The 2-arylpropanoic acid motif is a cornerstone of modern pharmacology. Its most famous member, Ibuprofen, is a household name, but the class extends to numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1] The introduction of a nitro group onto the aromatic ring, as in 2-Methyl-2-(3-nitrophenyl)propanoic acid, offers medicinal chemists a versatile handle for further functionalization and a means to modulate the electronic properties of the molecule, potentially influencing its biological activity. For instance, related phenoxy-propionic acid derivatives have been investigated for their hypolipidemic (lipid-lowering) effects, a field of significant interest in treating metabolic disorders.[2][3] Given this context, securing a reliable source of high-purity 2-Methyl-2-(3-nitrophenyl)propanoic acid is the critical first step for any research program in this area.

Part 1: Procurement Strategy for a Niche Intermediate

Market Analysis: The Scarcity of the Meta-Isomer

Initial investigation into major chemical suppliers reveals a conspicuous absence of 2-Methyl-2-(3-nitrophenyl)propanoic acid as a stock item. However, its structural isomers, the ortho- and para-nitro variants, are commercially available, indicating that the core synthetic chemistry is established. This landscape strongly suggests that custom synthesis is the most viable and reliable path for acquisition.

Supplier Landscape for Structural Analogs

To identify potential custom synthesis partners, it is instructive to review the suppliers of closely related analogs. These companies possess the requisite expertise in the relevant chemical space.

Compound NameCAS NumberRepresentative Supplier(s)Notes
2-methyl-2-(2-nitrophenyl)propanoic acid126802-52-6Sigma-Aldrich (via Enamine)[4]The ortho-isomer. Its availability indicates that ortho-selective nitration or synthesis from an ortho-nitro precursor is feasible.
2-Methyl-2-(4-nitrophenyl)propanoic acid42206-47-3Sigma-Aldrich (via BLD Pharmatech)The para-isomer. This is often the thermodynamic product in electrophilic aromatic substitution, explaining its more common availability.
2-Methyl-3-nitrophenylacetic acid23876-15-5Fisher Scientific[5]A related structure, but a phenylacetic acid derivative. Its synthesis patent provides clues for nitration strategies.[6]
Recommended Procurement Workflow: Custom Synthesis

Engaging a Contract Research Organization (CRO) or a custom synthesis department of a major chemical supplier is the recommended course of action. The process involves clear communication of requirements to ensure the final product meets the necessary specifications for research and development.

G cluster_researcher Researcher's Workflow cluster_supplier Supplier's Workflow start Define Specifications: - Purity (>98%) - Quantity (e.g., 5g) - Required Analytical Data (NMR, HPLC, MS) contact Identify & Contact Potential Suppliers (from Analog Table) start->contact nda Execute Non-Disclosure Agreement (NDA) contact->nda quote Request & Evaluate Quotation and Timeline nda->quote po Issue Purchase Order quote->po feasibility Feasibility Study & Route Scouting po->feasibility Initiates Project synthesis Synthesize & Purify Compound feasibility->synthesis qc Perform Quality Control (NMR, HPLC, MS) synthesis->qc report Generate Certificate of Analysis (CoA) qc->report ship Ship Product & CoA report->ship end_node Log Compound in Inventory ship->end_node Receive & Verify

Caption: Workflow for procuring a custom-synthesized chemical.

Part 2: Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The most direct approach involves the nitration of the parent compound, 2-Methyl-2-phenylpropanoic acid. The key challenge is to control the regioselectivity of the nitration to favor the meta position.

Caption: Proposed synthesis via electrophilic nitration.
Step-by-Step Experimental Protocol (Hypothetical)
  • Reaction Setup: To a cooled (0-5 °C) flask containing concentrated sulfuric acid, add 2-Methyl-2-phenylpropanoic acid portion-wise with vigorous stirring.

    • Causality: Sulfuric acid acts as both the solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The low temperature is critical for controlling the reaction rate and minimizing the formation of unwanted byproducts.[6]

  • Nitration: Slowly add a stoichiometric amount of concentrated nitric acid dropwise, ensuring the internal temperature does not exceed 10 °C.

    • Causality: The alkyl-carboxylic acid group is an ortho-, para-director but is deactivating. However, under strong acidic conditions, the directing effect can be complex. Careful control of conditions is necessary to achieve a reasonable yield of the meta-isomer alongside the para-isomer.

  • Quenching and Extraction: After stirring for 2-3 hours, the reaction mixture is poured carefully onto crushed ice. The precipitated solid is then filtered or the aqueous solution is extracted with a suitable organic solvent like ethyl acetate.

    • Causality: Quenching on ice dilutes the acid and precipitates the organic products, which have low solubility in water.

  • Purification: The crude product, a mixture of isomers, is purified using column chromatography on silica gel.

    • Causality: The different isomers (ortho, meta, para) will have slightly different polarities, allowing for their separation by chromatography. This is the most critical step for ensuring the final product's isomeric purity.

Part 3: Rigorous Quality Control and Analytical Validation

For any custom-synthesized compound, especially one intended for drug development research, a robust analytical validation is not optional; it is a core component of ensuring experimental reproducibility and data integrity.

Analytical Workflow

The following workflow ensures the identity, purity, and structure of the synthesized 2-Methyl-2-(3-nitrophenyl)propanoic acid.

G start Received Synthesized Product ms Mass Spectrometry (LC-MS) Confirms Molecular Weight (Expected: 209.2 g/mol) start->ms hplc Purity Analysis (RP-HPLC) Determines % Purity (Target: >98%) ms->hplc nmr Structural Elucidation (¹H, ¹³C NMR) Confirms Connectivity and Isomeric Purity (meta-substitution) hplc->nmr pass Release for Use nmr->pass All Specs Met fail Reject Batch (Request Re-purification) nmr->fail Specs Not Met

Caption: Quality control workflow for compound validation.
Detailed Analytical Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Rationale: Reverse-phase HPLC is the gold standard for determining the purity of small organic molecules. It separates the target compound from impurities and isomeric byproducts.[8]

  • Methodology:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

    • Acceptance Criteria: The area percent of the main peak should be ≥ 98.0%.

Protocol 2: Identity and Structure Confirmation by NMR Spectroscopy

  • Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural information, confirming the precise arrangement of atoms and, crucially, the meta-substitution pattern on the aromatic ring.[1]

  • Methodology:

    • System: Bruker 400 MHz Avance III or equivalent.

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR Features: Look for the characteristic splitting pattern of a 1,3-disubstituted (meta) benzene ring, in addition to the singlet for the two methyl groups.

    • Acceptance Criteria: The observed chemical shifts and coupling constants must be consistent with the proposed structure of 2-Methyl-2-(3-nitrophenyl)propanoic acid and distinct from the patterns expected for the ortho or para isomers.

Part 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Methyl-2-(3-nitrophenyl)propanoic acid is not available, a hazard assessment can be inferred from the data for analogous compounds.[5][9]

Inferred Hazard Profile
Hazard ClassDescriptionPrecautionary Statements
Acute Toxicity, Oral May be harmful if swallowed.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[9]
Skin Corrosion/Irritation Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]
Eye Damage/Irritation Causes serious eye irritation.P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][9]
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
Handling and Storage
  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood while wearing a lab coat, nitrile gloves, and safety glasses with side shields.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-Methyl-2-(3-nitrophenyl)propanoic acid represents a compound of significant interest for which direct sourcing is currently a major hurdle. This guide provides a clear and actionable framework for overcoming this challenge. By leveraging the expertise of custom synthesis providers and implementing a stringent, in-house analytical validation protocol, researchers can confidently obtain this molecule. This strategic approach, combining informed procurement with rigorous scientific verification, empowers research and drug development professionals to explore the full potential of this and other novel chemical entities.

References

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Capot Chemical. (2010). MSDS of 2-Methyl-2-phenylpropanoic Acid. Retrieved from [Link]

  • Reign Pharma Pvt. Ltd. (n.d.). 2-methyl-2-phenyl propionic acid. Retrieved from [Link]

  • SciSpace. (n.d.). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Retrieved from [Link]

  • Tundo, P., & Selva, M. (2002). Mono-c-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate: a general method for the synthesis of pure 2-arylpropionic acids. Organic Syntheses, 79, 64.
  • Chemsrc. (2025). 2-Methyl-2-phenylpropanoic acid. Retrieved from [Link]

  • Quintero-Mora, Y. E., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261.
  • LookChem. (n.d.). 2-methyl-3-(4-nitrophenyl)propanoic acid. Retrieved from [Link]

  • Google Patents. (2009). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Google Patents. (1981). US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof.
  • PrepChem.com. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. Retrieved from [Link]

  • SIELC Technologies. (2018). Propanoic acid, 2-methyl-, methyl ester. Retrieved from [Link]

  • Shchelochkov, O. A., et al. (2019). Biomarkers for drug development in propionic and methylmalonic acidemias. Journal of inherited metabolic disease, 42(6), 1141–1153.
  • Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • MDPI. (2025). Progress on 3-Nitropropionic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of 2-Methyl-2-(3-nitrophenyl)propanoic acid

-dimethyl phenylacetic acid derivatives. Abstract & Strategic Overview The reduction of 2-Methyl-2-(3-nitrophenyl)propanoic acid to its 3-amino derivative represents a critical transformation in the synthesis of peptidom...

Author: BenchChem Technical Support Team. Date: February 2026


-dimethyl phenylacetic acid derivatives.

Abstract & Strategic Overview

The reduction of 2-Methyl-2-(3-nitrophenyl)propanoic acid to its 3-amino derivative represents a critical transformation in the synthesis of peptidomimetics, integrin antagonists, and kinase inhibitors. While the nitro-to-amine reduction is a textbook transformation, this specific substrate presents a distinct physiochemical challenge: Zwitterionic Product Isolation .

Unlike simple nitrobenzenes, the product of this reaction is an unnatural amino acid (an aniline moiety coupled with a sterically hindered carboxylic acid). At neutral pH, the product exists primarily as a zwitterion, rendering standard organic extraction protocols ineffective.

This guide details two validated protocols designed to ensure both chemical conversion and successful isolation:

  • Method A (Catalytic Hydrogenation): The "Gold Standard" for purity and atom economy.

  • Method B (Fe/NH

    
    Cl Transfer Reduction):  A robust, equipment-free alternative tolerant of halides and sensitive functional groups.
    

Chemical Strategy & Mechanism[2]

The Substrate Challenge

The gem-dimethyl group at the


-position provides significant steric bulk around the carboxylic acid, protecting it from metabolic degradation (in vivo) but also complicating crystallization (in vitro). However, the nitro group at the meta position is sterically accessible.
Reaction Scheme

The transformation involves the 6-electron reduction of the nitro group.

ReactionScheme cluster_conditions Conditions SM 2-Methyl-2-(3-nitrophenyl) propanoic acid Inter Intermediate (Hydroxylamine) SM->Inter + 4e- / 4H+ Prod 2-Methyl-2-(3-aminophenyl) propanoic acid Inter->Prod + 2e- / 2H+ MethodA Method A: H2, Pd/C (Cleanest) MethodB Method B: Fe, NH4Cl (Robust)

Figure 1: Stepwise reduction pathway from nitroarene to aniline derivative.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Scale-up (>10g), high purity requirements, and green chemistry compliance.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: 2-Methyl-2-(3-nitrophenyl)propanoic acid (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (to minimize pyrophoric risk). Load at 5-10 wt%.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Avoid esters (EtOAc) if transesterification is a risk, though unlikely with bulky acids.

  • Hydrogen Source:

    
     balloon (lab scale) or Parr Shaker (40 psi).
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask (or hydrogenation vessel), dissolve the substrate in MeOH (10 mL/g). The carboxylic acid may not fully dissolve until the reaction proceeds; this is normal.

  • Catalyst Addition:

    • Safety: Pd/C is pyrophoric when dry. Always wet the catalyst with a small amount of water or toluene before adding the flammable solvent.

    • Add 10 wt% of Pd/C (e.g., if using 1g substrate, use 100mg catalyst).

  • Hydrogenation:

    • Purge the vessel with Nitrogen (

      
      ) x3 to remove oxygen.
      
    • Purge with Hydrogen (

      
      ) x3.
      
    • Stir vigorously at Room Temperature (RT) under

      
       atmosphere (1 atm is usually sufficient; 40 psi accelerates the reaction).
      
  • Monitoring: Monitor by LC-MS. The starting material (nitro) will disappear.

    • Checkpoint: If the reaction stalls at the hydroxylamine intermediate (

      
      ), add fresh catalyst or increase temperature to 40°C.
      
  • Workup (Critical):

    • Filter the mixture through a Celite pad to remove Pd/C. Do not let the filter cake dry out completely to prevent fire.

    • Rinse the pad with MeOH.

    • Concentrate the filtrate to dryness.

Protocol B: Iron-Mediated Reduction (Fe/NH Cl)

Best for: Labs without hydrogenation equipment, or substrates containing halogens (Cl, Br, I) which might dehalogenate under Pd/H


.
Reagents
  • Substrate: 1.0 equiv.

  • Reductant: Iron Powder (3-5 equiv, ~325 mesh).

  • Electrolyte/Activator: Ammonium Chloride (

    
    ) (5 equiv).
    
  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step Methodology
  • Activation: In a reaction flask, suspend Iron powder and

    
     in water (2.5 mL/g substrate). Stir for 15 mins at RT to "activate" the iron surface (etching oxides).
    
  • Addition: Add the substrate dissolved in Ethanol (7.5 mL/g substrate).

  • Reflux: Heat the mixture to mild reflux (approx. 70-80°C).

    • Observation: The reaction usually turns a rusty brown/grey color.

  • Completion: Monitor by TLC or LC-MS (typically complete in 2-4 hours).

  • Filtration:

    • While still hot, filter the mixture through Celite to remove iron oxides.

    • Tip: Wash the cake with hot Ethanol. If the product precipitates on the iron, yield will be lost.

  • Concentration: Evaporate the ethanol. You will be left with an aqueous slurry.

Isolation Strategy: The Isoelectric Point (pI) Swing

CRITICAL SECTION: This is where most preparations fail. The product is an amphoteric amino acid.

  • Acidic pH (<3): Soluble cation (

    
    ).
    
  • Basic pH (>9): Soluble anion (

    
    ).
    
  • Neutral pH (~5-6): Zwitterion (Least soluble).

Isolation Protocol
  • Initial State:

    • If coming from Method A : You have a crude solid. Dissolve in minimal 1M HCl.

    • If coming from Method B : You have an aqueous residue (likely slightly acidic/neutral).

  • pH Adjustment:

    • Cool the solution to 0-5°C.

    • Slowly adjust pH to the calculated isoelectric point (typically pH 5.5 - 6.5 for aminobenzoic acid derivatives) using 1M NaOH or saturated

      
      .
      
  • Precipitation:

    • The product should precipitate as a white/off-white solid.

    • Stir at 0°C for 30 minutes to maximize yield.

  • Purification:

    • Filter the solid.[1][2]

    • Wash with cold water (to remove inorganic salts) and then cold diethyl ether (to remove non-polar organic impurities).

    • Dry under vacuum.[2][3]

IsolationFlow Start Crude Reaction Mixture Check Check Solubility Start->Check Acidify Acidify to pH 1-2 (Forms Soluble Cation) Check->Acidify If Solid/Slurry Filter Filter Insoluble Impurities Acidify->Filter Neutralize Adjust to pH 5-6 (pI) (Forms Zwitterion) Filter->Neutralize Precip Precipitate Product Neutralize->Precip Product Crashes Out Wash Wash with Cold H2O/Et2O Precip->Wash

Figure 2: Workflow for isolating the zwitterionic amino acid product.

Analytical Data & Troubleshooting

Expected Properties
PropertyValue/Description
Appearance White to light brown powder (oxidizes slightly in air).
Solubility Soluble in dilute HCl, dilute NaOH. Poor solubility in DCM, Water, Hexanes.
MS (ESI)

Da
1H NMR Characteristic shift of aromatic protons upfield (due to electron-donating

).
Troubleshooting Table
IssueProbable CauseSolution
Reaction Stalls Catalyst poisoning (Method A) or surface passivation (Method B).Method A: Filter and add fresh catalyst. Method B: Add few drops of conc. HCl to reactivate Iron.[1]
No Precipitate at pH 6 Product is too water-soluble (common with short alkyl chains).Do not filter. Evaporate to dryness. Re-dissolve in min. Methanol and precipitate with Ether.
Red/Brown Color Oxidation of aniline (azo formation).Perform reaction and workup under

. Add sodium dithionite trace during workup.

References

  • Iron/Ammonium Chloride Reduction (General Protocol)

    • Liu, Y. et al.[1][4] "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Adv.[1][2][5][6] Synth. Catal. 2005, 347, 217–219.[1]

  • Catalytic Hydrogenation of Nitrobenzoic Acids

    • Almac Group.
    • (General reference for flow hydrogenation of nitro-acids).

  • Zwitterion Isolation Techniques

    • ResearchGate Discussions on Amino Acid Isol
  • Structural Analogs (Fibrates/Phenylpropanoic acids)

    • SciSpace. "2-Methyl-2-(4-nitro-phenoxy)propanoic acid Crystal Structure."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Methyl-2-(3-nitrophenyl)propanoic Acid

Welcome to the technical support guide for the purification of 2-Methyl-2-(3-nitrophenyl)propanoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Methyl-2-(3-nitrophenyl)propanoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and require robust, field-tested methodologies for achieving high purity. The guidance herein is synthesized from established chemical principles and practical laboratory experience, focusing on troubleshooting common issues encountered during purification.

Understanding Your Compound: Key Physicochemical Properties

Before selecting a purification strategy, it's crucial to understand the molecular characteristics of 2-Methyl-2-(3-nitrophenyl)propanoic acid.

  • Acidic Functional Group: The presence of a carboxylic acid (pKa ≈ 4-5) is the most significant feature for purification. This allows for drastic and reversible changes in water solubility based on pH, which is the cornerstone of acid-base extraction.[1][2][3]

  • Polarity: The nitro group (NO₂) is strongly electron-withdrawing and highly polar. Combined with the carboxylic acid, this makes the overall molecule quite polar. This property is critical for selecting solvents for recrystallization and chromatography.

  • Solid State: At room temperature, this compound is expected to be a solid, making recrystallization a primary purification technique.

Logical Purification Workflow

A multi-step approach is often necessary to achieve high purity. The following diagram outlines a logical workflow, starting from a crude reaction mixture.

PurificationWorkflow cluster_0 Initial Work-up cluster_1 Secondary Purification cluster_2 Final Product Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Primary Purification Recrystallization Recrystallization Extraction->Recrystallization If Solid Chromatography Column Chromatography Extraction->Chromatography If Oily or Recrystallization Fails Recrystallization->Chromatography If Purity is Still Low PureProduct Pure Product (>98%) Recrystallization->PureProduct Chromatography->PureProduct

Caption: Logical workflow for purifying 2-Methyl-2-(3-nitrophenyl)propanoic acid.

Method 1: Acid-Base Extraction

This technique is the most effective first step to separate your acidic product from neutral and basic impurities.[4][5] It leverages the carboxylic acid's ability to form a water-soluble carboxylate salt in the presence of a base.

Standard Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

    • Expert Insight: A weak base like NaHCO₃ is preferred over strong bases (e.g., NaOH) to prevent potential side reactions, such as hydrolysis of any ester impurities.[1] Vent the funnel frequently, as CO₂ gas will be generated.

  • Separation: Shake the funnel vigorously and allow the layers to separate. The deprotonated product, sodium 2-methyl-2-(3-nitrophenyl)propanoate, will move to the aqueous layer. Drain the aqueous layer.

  • Organic Wash: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the product.

  • Back-Wash: Combine the aqueous extracts and wash them with a small amount of the organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities.[5]

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as 3M HCl, until the solution is acidic (pH ≈ 2, check with litmus paper). Your product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of ice-cold water to remove inorganic salts, and dry thoroughly.

Troubleshooting & FAQs: Acid-Base Extraction

Q: An inseparable emulsion formed in my separatory funnel. What should I do? A: Emulsions are common and can be resolved by:

  • Patience: Let the funnel stand for 10-20 minutes.

  • Brine Wash: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[4]

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® can sometimes be effective.

Q: After acidification, my product didn't precipitate. Where did it go? A: This can happen for a few reasons:

  • Insufficient Acid: You may not have added enough acid to fully protonate the carboxylate. Re-check the pH and add more acid if necessary.

  • High Solubility: The product might have some solubility in the acidic aqueous solution. Try extracting the acidified aqueous layer with a fresh portion of an organic solvent (like ethyl acetate or dichloromethane) to recover the dissolved product.[2]

  • Insufficient Product: If the initial reaction yield was very low, the concentration of the product might be below its solubility limit. Concentrating the aqueous solution under reduced pressure (if the product is stable to heat) may induce precipitation.

Q: My recovered yield is very low. How can I improve it? A: Low yield is often due to incomplete extraction or transfer losses.

  • Multiple Extractions: Ensure you perform at least 2-3 extractions with the basic solution. A single extraction is rarely sufficient.

  • Check pH: After adding the base, check the pH of the aqueous layer to ensure it is basic enough (pH > 8) to deprotonate your carboxylic acid completely.

  • Product Solubility: As mentioned above, your product may be slightly soluble in the aqueous phase even after acidification. Perform an organic extraction of the acidified aqueous layer to recover this material.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[6] The goal is to find a solvent system where the compound is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures.[7]

Solvent Selection Guide

Choosing the right solvent is the most critical step.[8] Given the polar nature of your compound, polar solvents are a good starting point.

Solvent SystemRationale & CharacteristicsTroubleshooting Notes
Ethanol/Water Good First Choice. The compound is likely soluble in hot ethanol. Water can then be added as an anti-solvent to induce crystallization upon cooling.[9]Prone to "oiling out" if the solution is cooled too quickly or if too much water is added at once. Reheat to dissolve the oil and allow to cool more slowly.[10]
Isopropanol (IPA) A single-solvent system that is less volatile than ethanol. Often provides good crystal morphology.May require a larger volume of solvent compared to other systems. Ensure slow cooling.
Ethyl Acetate/Hexanes A common mixed-solvent system. The compound should dissolve in hot ethyl acetate. Hexanes are added as the anti-solvent.Ensure the solution is hot when adding hexanes to avoid premature precipitation. If the solution becomes cloudy, add a small amount of hot ethyl acetate to clarify it before cooling.[9]
Toluene A non-polar aromatic solvent. The nitroaromatic ring may show good solubility in hot toluene.May not be effective if polar impurities are present, as they will crash out with the product.
Standard Protocol: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and a boiling stick or stir bar).

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding too much solvent is a common mistake that will significantly reduce your yield.[8][11]

  • Hot Filtration (if needed): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly with pre-heated glassware to prevent crystallization in the funnel.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.[11] Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a minimal amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals completely. Residual solvent can affect melting point and final weight.[8]

Troubleshooting & FAQs: Recrystallization

RecrystallizationTroubleshooting Start Hot, clear solution is cooling... Problem No Crystals Form Start->Problem Solution1 Scratch inner wall of flask with a glass rod. Problem->Solution1 First Step Solution2 Add a 'seed' crystal of the pure compound. Problem->Solution2 If scratching fails Solution3 Solution is not saturated. Boil off some solvent and re-cool. Problem->Solution3 If seeding fails Solution4 Cool in an ice bath for a longer period. Problem->Solution4 Last resort Success Crystals Form! Solution1->Success Solution2->Success Solution3->Start Re-attempt Solution4->Success

Caption: Troubleshooting flowchart for inducing crystallization.

Q: My compound "oiled out" instead of forming crystals. What went wrong? A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is supersaturated or cools too quickly.[10]

  • Solution: Reheat the mixture to dissolve the oil. Add a small amount of extra solvent (the more soluble solvent in a mixed system) and allow the solution to cool much more slowly. Vigorous stirring while cooling can sometimes help.

Q: My final crystals are still colored (e.g., yellowish). How do I remove the color? A: Colored impurities can often be removed with activated charcoal.

  • Procedure: After dissolving your crude product in the hot solvent, remove the flask from the heat and add a very small amount (spatula tip) of activated charcoal. Swirl for a few minutes, then perform a hot gravity filtration to remove the charcoal before proceeding to the cooling step.

  • Caution: Using too much charcoal can adsorb your product and reduce the yield.

Q: My final yield is less than 50%. What is the most likely cause? A: The most common reason for a very low yield is using too much solvent during the dissolution step.[8][10] Any product that remains soluble in the cold solvent (the "mother liquor") is lost. To confirm this, you can try to evaporate the mother liquor; if a large amount of solid appears, you used too much solvent. The only remedy is to be more careful in subsequent attempts, using the minimum amount of hot solvent necessary.

Method 3: Column Chromatography

If recrystallization fails or does not provide the desired purity, silica gel column chromatography is the next logical step. This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).

  • Principle: 2-Methyl-2-(3-nitrophenyl)propanoic acid is a polar compound due to its carboxylic acid and nitro groups. It will therefore adhere strongly to the polar silica gel. A relatively polar eluent system will be required to move it down the column.

  • Stationary Phase: Silica gel (100-200 mesh is a good starting point).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is standard.

    • Starting Point: Begin with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 20%, 30%, etc.). This is known as a gradient elution.

    • Expert Insight: Adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and prevent "tailing" of the carboxylic acid on the silica gel.

Troubleshooting & FAQs: Column Chromatography

Q: My compound won't come off the column. A: This means the eluent is not polar enough to displace your highly polar compound from the silica gel.

  • Solution: Gradually increase the polarity of your eluent. You can switch from ethyl acetate to a more polar solvent like methanol in your mixture (e.g., 2-5% Methanol in Dichloromethane). Adding acetic acid to the eluent is also highly recommended.

Q: The separation between my product and an impurity is poor. A: This indicates that the chosen eluent system has poor selectivity for your compounds.

  • Solution: Try a different solvent system. For example, instead of an ethyl acetate/hexanes system, you could try a dichloromethane/methanol system. Sometimes changing the solvent class entirely provides the necessary selectivity. Running a series of test separations on Thin Layer Chromatography (TLC) plates with different solvent systems is essential before attempting a large-scale column.

Potential Impurities and Their Removal

The synthesis of 2-Methyl-2-(3-nitrophenyl)propanoic acid likely involves the nitration of 2-methyl-2-phenylpropanoic acid.[12][13][14] This can lead to specific impurities.

Potential ImpurityStructureRemoval Strategy
Unreacted Starting Material 2-Methyl-2-phenylpropanoic acidLess polar than the product. Should elute first in column chromatography. Acid-base extraction will not separate it.
Ortho/Para Isomers 2-Methyl-2-(2-nitrophenyl)propanoic acid / 2-Methyl-2-(4-nitrophenyl)propanoic acidThese isomers will have very similar polarities. Careful recrystallization or high-resolution column chromatography (HPLC) may be required for separation.[15]
Dinitro Compounds e.g., 2-Methyl-2-(3,5-dinitrophenyl)propanoic acidMore polar than the desired product. Will elute later in column chromatography. Can sometimes be selectively reduced and then removed by an acid wash.[16]

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Chemically-active extraction. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2016, August 12). How to obtain a pure compound from a crude mixture: 5 Key Purification Techniques. Retrieved from [Link]

  • Hart, H. C. (1947). Process for the purification of mononitro aromatic compounds (U.S. Patent No. 2,430,421). U.S. Patent and Trademark Office.
  • Weldegirma, S. (n.d.). Acid-Base Extraction. University of South Florida. Retrieved from [Link]

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Diánez, S., et al. (2025, August 7). Separation of Aryl Propionic Acids by Capillary Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • Singh, N. N., et al. (1986). Gas chromatographic separation of optically active anti-inflammatory 2-arylpropionic acids using (+)- or (-)-amphetamine as derivatizing reagent. Journal of Chromatography B: Biomedical Sciences and Applications, 378(1), 125-135. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2021, July 6). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Alcon, A. P., et al. (2012). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives (U.S. Patent No. 9,334,223). U.S. Patent and Trademark Office.
  • University of Colorado, Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Hamoud, K. G., & Fell, A. F. (2004). Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications. Current Medicinal Chemistry, 11(16), 2165-2181. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

  • TSI Journals. (2013). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Organic Chemistry: An Indian Journal, 9(4). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Retrieved from [Link]

  • Molecules. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Zhang, Y., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Biomedical Chromatography, 24(8), 799-807. Retrieved from [Link]

  • SlideShare. (2020, March 29). NITRO COMPOUNDS. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). 2-Methyl-2-(4-nitrophenyl)propanoic acid. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • LGC Standards. (n.d.). Synthesis of Ibuprofen Degradation products and impurities. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-(3-Nitrophenyl)isobutyric Acid

[1] Critical Solvent Selection Matrix The crystallization of 2-(3-Nitrophenyl)isobutyric acid presents a classic process chemistry challenge: balancing the high polarity of the nitro/carboxylic acid groups against the li...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Critical Solvent Selection Matrix

The crystallization of 2-(3-Nitrophenyl)isobutyric acid presents a classic process chemistry challenge: balancing the high polarity of the nitro/carboxylic acid groups against the lipophilic steric bulk of the isobutyric moiety.

The following matrix synthesizes data from process patents (Enzalutamide intermediates) and standard nitro-aromatic purification protocols.

Solvent SystemRoleClassificationRecommended Ratio (v/v)Primary Use Case
Ethyl Acetate / n-Heptane PrimaryAnti-solvent1:3 to 1:5High Yield. Standard process for removing non-polar byproducts.[1] Best balance of recovery and purity.
Toluene AlternativeSingle SolventN/AHigh Purity. Excellent for rejecting polar oxidized impurities.[1] Requires cooling to <5°C for acceptable yield.[1]
Isopropyl Acetate (IPAc) PrimarySingle SolventN/AScale-Up Friendly. Higher boiling point than EtOAc allows for better thermal control; less prone to solvate formation.[1]
IPA / Water SecondaryAnti-solvent1:1 to 1:2Inorganic Rejection. Use only if significant salt residues (NaCl/KBr) are present.[1] Risk:[1][2] High probability of oiling out.[1]
⚠️ Technical Warning: The "Oiling Out" Phenomenon

This compound is prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," before crystallizing. This occurs because the compound's melting point is relatively low (often <100°C depending on purity) and can be depressed below the solubility curve by impurities.

Troubleshooting Guide (FAQ Format)

Q1: My solution turns into a milky emulsion (oils out) instead of forming crystals. How do I fix this?

Diagnosis: You have hit the metastable "oiling out" boundary where the Liquid-Liquid separation occurs before the Solid-Liquid boundary.[1] This is thermodynamically driven by high supersaturation or high impurity levels.[1]

Corrective Protocol:

  • Re-heat the mixture until the emulsion clears (returns to a single phase).

  • Seed the solution at a higher temperature. Add 0.5-1.0 wt% of pure seed crystals at 5-10°C above the temperature where oiling previously occurred.

  • Reduce Cooling Rate. Switch to a cubic cooling profile (slow initially, faster later) to allow crystal growth to consume supersaturation before the oiling limit is reached.

  • Change Solvent: If using MeOH/Water, switch to Ethyl Acetate/Heptane . The oiling risk is significantly lower in organic/organic systems compared to organic/aqueous systems for this molecule.

Q2: The crystals are retaining a persistent yellow/brown color.

Diagnosis: Nitro-aromatic compounds often degrade into highly colored azo- or nitroso- species that occlude into the crystal lattice.[1]

Corrective Protocol:

  • Carbon Treatment: Before crystallization, dissolve the crude solid in 5 volumes of Ethyl Acetate at 50°C. Treat with activated carbon (e.g., ENO-PC or Darco G-60) for 30 minutes.[1] Filter hot over Celite.

  • Solvent Swap: Switch to Toluene . Aromatic solvents often have better solubility for planar, colored aromatic impurities (pi-stacking interactions) than aliphatic anti-solvents, keeping the color in the mother liquor.

Q3: I am seeing low yields (<60%) despite cooling to 0°C.

Diagnosis: The isobutyric gem-dimethyl group increases lipophilicity, making the compound too soluble in pure organic solvents like Ethyl Acetate or IPA.

Corrective Protocol:

  • Increase Anti-Solvent Ratio: Push the Heptane ratio to 1:5 .

  • pH Adjustment (The "Swing" Method):

    • Dissolve crude in 1N NaOH (forms the sodium salt, highly soluble).

    • Wash aqueous layer with MTBE (removes non-acidic organic impurities).[1]

    • Acidify slowly with HCl to pH 2-3 while stirring.[1]

    • Result: This precipitates the free acid. While this is a precipitation and not a crystallization, it can be followed by a polishing crystallization in Toluene for high purity.

Visualization: Troubleshooting Logic Tree

The following diagram illustrates the decision process when encountering phase separation issues.

CrystallizationLogic Start Start: Crude Mixture Dissolve Dissolve in EtOAc (Reflux) Start->Dissolve VisualCheck Visual Check during Cooling Dissolve->VisualCheck Crystals Crystals Form VisualCheck->Crystals Clear Nucleation Oil Oiling Out / Emulsion VisualCheck->Oil Milky/Droplets Success Filtration & Wash (Heptane) Crystals->Success Remedy1 Reheat to Clear Solution Oil->Remedy1 Seed Add Seed Crystals @ T_cloud + 5°C Remedy1->Seed SlowCool Reduce Cooling Rate (10°C/hour) Seed->SlowCool SlowCool->VisualCheck

Caption: Logic flow for managing Liquid-Liquid Phase Separation (Oiling Out) during cooling crystallization.

Master Protocol: The "Golden Batch" Method

This protocol is derived from best practices in Enzalutamide intermediate synthesis, optimized for laboratory to pilot-scale purification.

Objective: >99.5% HPLC Purity, >85% Yield.

Phase 1: Dissolution & Clarification
  • Charge 10.0 g of Crude 2-(3-Nitrophenyl)isobutyric acid into a reactor.

  • Add 30 mL (3 vol) of Ethyl Acetate .

  • Heat to 70°C (Reflux) with agitation (200 RPM). Ensure complete dissolution.

  • (Optional) Add 0.5 g Activated Carbon. Stir 30 mins. Filter hot through a pre-warmed funnel to remove carbon/particulates.[1]

Phase 2: Nucleation (The Critical Step)[1]
  • Cool the filtrate slowly to 50°C .

  • Seeding: Add 50 mg (0.5%) of pure seed crystals.

  • Hold temperature at 50°C for 30 minutes .

    • Validation: Verify a cloudy suspension has formed (seed bed established).[1] Do NOT proceed if the solution is clear.

Phase 3: Anti-Solvent Addition & Growth[1]
  • Begin adding n-Heptane (90 mL total, 9 vol) via a dosing pump or dropping funnel.[1]

    • Rate: Add the first 30 mL very slowly (over 1 hour).

    • Rate: Add the remaining 60 mL faster (over 30 mins).

  • Simultaneously cool the reactor to 0-5°C over 2 hours.

Phase 4: Isolation
  • Age the slurry at 0-5°C for 1 hour .

  • Filter under vacuum.[1][2]

  • Wash: Displace mother liquor with 20 mL of cold (0°C) 1:5 EtOAc/Heptane mixture.

  • Dry in a vacuum oven at 45°C for 12 hours.

Process Visualization: Workflow

ProcessFlow cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation Step1 Crude + EtOAc (3 Vol) Step2 Heat to 70°C (Reflux) Step1->Step2 Step3 Cool to 50°C Add Seeds Step2->Step3 Step4 Dose n-Heptane (9 Vol total) Step3->Step4 Step5 Cool to 0°C Step4->Step5 Step6 Filter & Wash (Cold 1:5 Mix) Step5->Step6 Step7 Dry @ 45°C Step6->Step7

Caption: Step-by-step unit operations for the Ethyl Acetate/Heptane crystallization workflow.

References

  • World Intellectual Property Organization (WIPO). (2019).[1] Process for preparation of enzalutamide using novel intermediate (WO2019106691A1).[1]

  • Google Patents. (2011).[1] Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives (US9334223B2).[1]

  • Mettler Toledo. (2024).[1] Recrystallization Guide: Process, Procedure, Solvents.[2][3][4] [Link][1]

  • ResearchGate. (2016).[1] An improved and practical route for the synthesis of enzalutamide and potential impurities study.[5][6] [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Nitrophenyl Isobutyric Acid

[1] Executive Summary & Diagnostic Framework The Challenge: The synthesis of 3-nitrophenyl isobutyric acid (Target) typically involves the -dimethylation of 3-nitrophenylacetic acid (Impurity/SM).[1] Because both species...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Diagnostic Framework

The Challenge: The synthesis of 3-nitrophenyl isobutyric acid (Target) typically involves the


-dimethylation of 3-nitrophenylacetic acid  (Impurity/SM).[1] Because both species are carboxylic acids with similar 

values (approx. 3.9 – 4.3), standard acid-base extractions often fail to separate them efficiently.[1]

The Solution Logic: Purification must exploit the steric bulk and increased lipophilicity of the isobutyric moiety compared to the acetic acid precursor.[1] The two methyl groups on the


-carbon significantly disrupt crystal packing and reduce water solubility compared to the starting material.[1]
Diagnostic: Is this your problem?

Before proceeding, confirm the impurity profile:

  • TLC: Run on Silica Gel (

    
     95:5). The starting material (3-nitrophenylacetic acid) is more polar and will have a lower 
    
    
    
    than the dimethylated product.[1]
  • HPLC: On a C18 column, the starting material elutes earlier than the target product.

  • Visual: The starting material has a melting point of 117–120 °C [1].[1][2] If your crude solid melts significantly lower or has a wide range, you have a mixture.

Purification Protocols

Method A: Selective Recrystallization (Recommended)

Best for: Large scale purification (>5g) where chromatography is cost-prohibitive.[1]

The Principle: 3-Nitrophenylacetic acid (SM) is moderately soluble in hot water and polar organic solvents.[1] The target 3-nitrophenyl isobutyric acid is significantly more hydrophobic.[1] We use a Binary Solvent System to force the separation.

Protocol:

  • Dissolution: Dissolve the crude mixture in the minimum amount of boiling Toluene .

    • Why Toluene? It dissolves the lipophilic product well but is a poor solvent for the more polar starting material at lower temperatures.

  • Hot Filtration: If any undissolved solids remain at boiling, filter them immediately (this is likely the unreacted starting material or inorganic salts).

  • Anti-Solvent Addition: Remove from heat. While still hot, add Hexane (or Heptane) dropwise until the solution turns slightly turbid.

  • Re-dissolution: Add a few drops of Toluene to clear the turbidity.

  • Controlled Cooling:

    • Allow to cool to Room Temperature (RT) over 2 hours.

    • Move to

      
       (fridge) for 4 hours.
      
    • Critical Step: Do not plunge into ice immediately; this traps the impurity.

  • Filtration: Filter the crystals and wash with cold Hexane.

Data: Solubility Profile

Solvent System3-Nitrophenylacetic Acid (SM)3-Nitrophenyl Isobutyric Acid (Product)Outcome
Water (Hot) SolubleInsoluble/Oils outPoor (Oiling risk)
Ethanol Very SolubleVery SolublePoor (No separation)
Toluene/Hexane Low SolubilityHigh Solubility (Hot) / Low (Cold)Excellent
DCM SolubleSolublePoor
Method B: The "Reverse" Acid-Base Wash (Advanced)

Best for: Removing small amounts (<10%) of starting material.[1]

The Principle: While both are acids, the starting material is slightly more acidic and much less sterically hindered. We can exploit "kinetic extraction" or slight


 differences using a weak, buffered base.

Workflow Diagram (Graphviz):

AcidBaseExtraction Start Crude Mixture (Dissolved in DCM) Wash1 Wash with pH 5.5 Buffer (Phosphate or Citrate) Start->Wash1 Sep1 Phase Separation Wash1->Sep1 OrgLayer Organic Layer (DCM) Contains Target Product Sep1->OrgLayer Target (Hydrophobic) AqLayer Aqueous Layer Contains Impurity (SM) Sep1->AqLayer Impurity (More Acidic/Polar) Dry Dry (MgSO4) & Evaporate OrgLayer->Dry Final Pure 3-Nitrophenyl isobutyric acid Dry->Final

Caption: Kinetic separation exploiting the higher hydrophobicity of the isobutyric derivative.[1][3]

Protocol:

  • Dissolve crude acid in Dichloromethane (DCM) .

  • Prepare a 0.5M Phosphate Buffer (pH 5.5) .

  • Extract the organic layer 3 times with the buffer.

    • Mechanism:[1][3][4] At pH 5.5, the less hindered, slightly more acidic starting material partitions into the water phase more readily than the bulky, hydrophobic product.

  • Wash the organic layer once with brine.

  • Dry over

    
     and evaporate.
    

Method C: Flash Chromatography (The "Nuclear" Option)

Best for: High purity requirements (>99.5%) or difficult separations.[1]

If recrystallization fails, use silica gel chromatography. Because the target is an acid, you must acidify the mobile phase to prevent "streaking" (tailing) on the column.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate : Acetic Acid.

  • Gradient: Start at 90:10:1 (Hex:EtOAc:AcOH)

    
     Ramp to 70:30:1 .
    
  • Elution Order:

    • Target: 3-Nitrophenyl isobutyric acid (High

      
      , elutes first).
      
    • Impurity: 3-Nitrophenylacetic acid (Lower

      
      , elutes second due to H-bonding with silica).[1]
      

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

  • Cause: The temperature dropped too fast, or the solvent polarity is too high (too much ethanol/water).

  • Fix: Re-heat the mixture until it is a clear oil/solution. Add a seed crystal (if available) or scratch the glass side with a spatula. Cool very slowly. Switch to a Toluene/Hexane system if using Ethanol/Water.

Q2: Can I use simple Sodium Bicarbonate extraction?

  • No. Both the starting material and the product will deprotonate and go into the water layer. You need the pH 5.5 Buffer wash (Method B) to discriminate between them, or rely on the lipophilicity difference in Method A.

Q3: The melting point is still broad (e.g., 105–115 °C). [1]

  • Diagnosis: You likely have a co-crystal or eutectic mixture.

  • Fix: Perform Method C (Chromatography) . Eutectic mixtures are notoriously difficult to break via recrystallization alone.

Q4: How do I confirm the structure of the impurity vs. product by NMR?

  • Look for the Methyls:

    • Product: A strong singlet integrating to 6H around 1.5–1.6 ppm (gem-dimethyl group).[1]

    • Impurity: A singlet integrating to 2H around 3.7–3.8 ppm (benzylic methylene

      
      ). If you see the 
      
      
      
      peak, you still have starting material [2].

References

  • PubChem. (n.d.). 3-Nitrophenylacetic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Org. Synth. (1976). General methods for alpha-methylation of phenylacetic acids. Organic Syntheses, Coll. Vol. 5, p.839.

Sources

Optimization

Stability of 2-Methyl-2-(3-nitrophenyl)propanoic acid under acidic conditions

Technical Support Center: 2-Methyl-2-(3-nitrophenyl)propanoic Acid (MNPA) Executive Summary 2-Methyl-2-(3-nitrophenyl)propanoic acid (MNPA) exhibits exceptional stability toward non-reducing acids due to the Gem-Dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-2-(3-nitrophenyl)propanoic Acid (MNPA)

Executive Summary

2-Methyl-2-(3-nitrophenyl)propanoic acid (MNPA) exhibits exceptional stability toward non-reducing acids due to the Gem-Dimethyl Effect (Thorpe-Ingold Effect) . The quaternary carbon at the


-position creates a steric shield that protects the carboxyl group from rapid degradation or decarboxylation, even under forcing acidic conditions.

However, this same steric bulk presents a double-edged sword: while it prevents degradation, it also makes the synthesis of MNPA (via hydrolysis of precursors) notoriously difficult, often leading to incomplete reactions that researchers mistake for instability.

This guide addresses the specific chemical behaviors of MNPA in acidic environments, providing troubleshooting for synthesis, handling, and analytical method development.

Module 1: Chemical Stability Profile

The stability of MNPA is dictated by two competing structural features: the electron-withdrawing nitro group and the sterically bulky gem-dimethyl group.

ConditionStability RatingPrimary Risk / Observation
Aqueous Acid (pH 1–4) High Stable. Protonation of carboxylate (

). Low solubility leads to precipitation.
Conc. HCl / H₂SO₄ (Cold) High Stable. No decarboxylation observed. The nitro group deactivates the ring against electrophilic attack.
Conc. H₂SO₄ (Reflux) Moderate Stable skeleton. Potential for slow sulfonation is minimal due to the nitro-deactivated ring.
Reducing Acids (HI, Sn/HCl) Low CRITICAL FAILURE. The nitro group (

) will reduce to an amine (

) or hydroxylamine.
Lewis Acids (AlCl₃) High Compatible. Used in Friedel-Crafts synthesis protocols.
The Steric Shielding Mechanism

The two methyl groups at the


-position create a "steric umbrella." In typical phenylacetic acids, the carbonyl carbon is accessible. In MNPA, the methyl groups block the trajectory of incoming nucleophiles (like water during hydrolysis) and stabilize the ground state against decarboxylation.

StericShield cluster_0 Mechanism of Stability Start MNPA Structure Steric Gem-Dimethyl Steric Bulk Start->Steric Carbonyl Carbonyl Carbon (Shielded) Steric->Carbonyl Blocks Nucleophiles Outcome High Acid Stability (Resistance to Hydrolysis/Decarboxylation) Carbonyl->Outcome Prevents cleavage

Figure 1: The gem-dimethyl groups physically block the reaction vector (Burgi-Dunitz angle) required for hydrolytic cleavage or decarboxylation.

Module 2: Troubleshooting & FAQs

Scenario A: Synthesis Failure (Incomplete Hydrolysis)

User Report: "I am trying to synthesize MNPA by hydrolyzing the nitrile precursor (2-methyl-2-(3-nitrophenyl)propionitrile) using 6M HCl at reflux. I am recovering starting material and a new impurity, but yield of the acid is <10%."

Diagnosis: Standard acidic hydrolysis conditions (HCl reflux) are insufficient for


-disubstituted nitriles. The steric hindrance prevents water from attacking the nitrile carbon efficiently. The "impurity" is likely the primary amide, which forms as a stalled intermediate.

Corrective Protocol: You must increase the reaction temperature beyond the boiling point of aqueous HCl or use a "harsh" acid cocktail.

  • Reagent: Switch to 70% H₂SO₄ or a mixture of Acetic Acid/Conc. HCl (1:1) .

  • Temperature: Increase to 100–120°C . If using HCl, this requires a sealed pressure tube.

  • Time: Extend reaction time to 24–48 hours .

  • Alternative: Use basic hydrolysis (KOH in Ethylene Glycol at 160°C) if the nitro group can tolerate the specific workup (acidification at the end).

Scenario B: Analytical Method Issues (HPLC)

User Report: "My MNPA peak is splitting or tailing severely during RP-HPLC analysis using 0.1% Formic Acid."

Diagnosis: The


 of MNPA is estimated between 3.9 and 4.1. The nitro group lowers the 

compared to unsubstituted analogues. In 0.1% Formic Acid (pH ~2.7), the molecule is mostly protonated, but if the local pH shifts inside the column or if the buffer capacity is low, you experience "pH wobbling" where the species oscillates between ionized and neutral forms.

Corrective Protocol:

  • Buffer Choice: Switch to a stronger buffer. Use 10 mM Ammonium Acetate (pH 4.5) or 0.1% Phosphoric Acid (pH < 2.0) to lock the species in one state.

  • Solvent: Ensure the sample is dissolved in a solvent matching the mobile phase. MNPA has poor water solubility; dissolving in 100% DMSO and injecting into a high-water mobile phase can cause microprecipitation (peak splitting).

Scenario C: Unexpected Degradation

User Report: "I treated MNPA with HI (Hydroiodic acid) and the peak disappeared, replaced by a more polar species."

Diagnosis: You have reduced the nitro group. HI is a potent reducing agent, especially for nitroarenes.

Corrective Protocol: Avoid HI, HBr/Acetic Acid, or Tin/HCl (Sn/HCl) mixtures. If you require strong acidity without reduction, use Triflic Acid (TfOH) or Sulfuric Acid (H₂SO₄) .

Module 3: Decision Pathways for Handling

Use the following logic flow to determine the safe handling limits for MNPA in your specific application.

DecisionTree Start Start: Acidic Treatment of MNPA Q1 Is the Acid Reducing? (e.g., HI, HBr, Metal/Acid) Start->Q1 ResultBad STOP: Nitro Reduction (Forms Amine) Q1->ResultBad Yes Q2 Is Temperature > 150°C? Q1->Q2 No ResultRisk CAUTION: Potential Decarboxylation (Rare, but possible) Q2->ResultRisk Yes Q3 Is the goal Hydrolysis of a Precursor? Q2->Q3 No ResultSyn PROTOCOL: Requires High Temp/Conc Acid (Due to Steric Hindrance) Q3->ResultSyn Yes ResultStable SAFE: Molecule is Stable (Standard Workup/HPLC) Q3->ResultStable No

Figure 2: Logic flow for determining compatibility of MNPA with various acidic workflows.

References

  • Vertex AI Search. (2024). Conversion of sterically demanding α,α-disubstituted phenylacetonitriles by the arylacetonitrilase from Pseudomonas fluorescens EBC191. PubMed. Link

    • Context: Establishes the extreme difficulty of hydrolyzing sterically hindered -disubstituted nitriles, confirming the steric stability of the resulting acid.
  • Organic Syntheses. (n.d.). 2-Phenylpropionic acid.[1][2] Org. Synth. Link

    • Context: Provides baseline stability data for phenylpropionic acid derivatives and methylation protocols, illustr
  • PubChem. (2024).[3] 2-Methyl-2-(4-nitrophenyl)propanoic acid (Isomer Analog Data). National Library of Medicine. Link

    • Context: Provides physical property data (solubility, melting points) for the nitro-substituted analogs.
  • Google Patents. (2008). Method for preparing alpha, alpha-dimethylphenylacetic acid. CN101157609A. Link

    • Context: Describes the synthesis conditions (Friedel-Crafts) which utilize Lewis acids, confirming the skeleton's stability to acidic reagents.

Sources

Reference Data & Comparative Studies

Validation

FTIR Profiling of 2-(3-Nitrophenyl)isobutyric Acid: A Technical Comparison Guide

Executive Summary This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral signature of 2-(3-Nitrophenyl)isobutyric acid (CAS: 20932-60-3).[1][2] As a key intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral signature of 2-(3-Nitrophenyl)isobutyric acid (CAS: 20932-60-3).[1][2] As a key intermediate in the synthesis of indobufen and other pharmaceutical agents, precise identification of the nitro functional group in the meta position is critical for verifying structural integrity and purity.

This document objectively compares the FTIR performance of this compound against its non-nitrated precursor and structural analogs.[3][4] The focus is on the specificity of the nitro (


) stretching frequencies  and their resolution from the gem-dimethyl  and carboxylic acid  moieties.

Molecular Context & Vibrational Logic[1]

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational domains.[3] 2-(3-Nitrophenyl)isobutyric acid consists of three distinct zones that compete for spectral bandwidth:

  • The Nitro Group (

    
    ):  A strong dipole located at the meta position.[3] It acts as the primary "beacon" in the fingerprint region.[3]
    
  • The Isobutyric Tail: Contains a gem-dimethyl group (

    
    ) and a carboxylic acid (
    
    
    
    ).[1][2] The gem-dimethyl deformation often overlaps with the symmetric nitro stretch.[1]
  • The Aromatic Ring: The meta-substitution pattern dictates specific out-of-plane (oop) bending vibrations, crucial for distinguishing it from para-isomers.[1][2]

Vibrational Pathway Diagram

The following diagram maps the logical flow of identifying these functional groups within the spectrum.

VibrationalLogic Mol 2-(3-Nitrophenyl) isobutyric acid FuncGroups Functional Domains Mol->FuncGroups Nitro Nitro Group (-NO2) FuncGroups->Nitro Acid Carboxylic Acid (-COOH) FuncGroups->Acid Alkyl Gem-Dimethyl Tail FuncGroups->Alkyl Asym Asymmetric Stretch ~1535 cm⁻¹ Nitro->Asym Primary ID Sym Symmetric Stretch ~1355 cm⁻¹ Nitro->Sym Secondary ID CO C=O Stretch ~1710 cm⁻¹ Acid->CO Confirmation Doublet Gem-Dimethyl Split ~1385/1365 cm⁻¹ Alkyl->Doublet Interference Risk

Figure 1: Vibrational assignment logic flow. Note the potential overlap between the Nitro Symmetric stretch and the Gem-Dimethyl doublet.[1]

Comparative Spectral Analysis

The "performance" of an FTIR identification method is defined by its Specificity (ability to distinguish the target from analogs) and Resolution . The table below compares the target compound against its direct precursor (2-Phenylisobutyric acid) and a standard nitro reference (3-Nitrobenzoic acid).[1]

Table 1: Critical Peak Comparison
Functional ModeTarget: 2-(3-Nitrophenyl)isobutyric acid Alternative 1: 2-Phenylisobutyric acid (Precursor) Alternative 2: 3-Nitrobenzoic acid (Analog) Diagnostic Note

Asymmetric
1535 ± 10 cm⁻¹ (Strong)Absent1545 ± 10 cm⁻¹Primary confirmation of nitration.[1][2]

Symmetric
1355 ± 10 cm⁻¹ (Strong)Absent1350 ± 10 cm⁻¹Often broader in the target due to overlap with gem-dimethyl peaks.
C=O[1][2] Stretch (Acid) 1710 ± 10 cm⁻¹ (Very Strong)1705 ± 10 cm⁻¹1695 ± 10 cm⁻¹Confirms the acid moiety is intact; shifts slightly due to conjugation differences.
Gem-Dimethyl (

)
1385 & 1365 cm⁻¹ (Shoulder)1385 & 1365 cm⁻¹ (Distinct)AbsentCritical for distinguishing from simple nitro-aromatics.[1][2]
Aromatic oop (Meta) ~800-690 cm⁻¹ ~760, 700 cm⁻¹ (Mono-sub)~820, 720 cm⁻¹Distinguishes meta from para isomers.[3][1][2]
Technical Insight: The "Interference" Zone

A common pitfall in analyzing this molecule is the 1350–1390 cm⁻¹ region .[3]

  • The Challenge: The gem-dimethyl group of the isobutyric tail exhibits a characteristic "doublet" deformation around 1385 cm⁻¹ and 1365 cm⁻¹.

  • The Reality: The strong symmetric nitro stretch at ~1355 cm⁻¹ often merges with the lower frequency band of the dimethyl doublet.

  • The Solution: Do not rely solely on the symmetric nitro peak for quantification. Use the Asymmetric Nitro peak at ~1535 cm⁻¹ for quantitative tracking, as it sits in a cleaner spectral window free from alkyl interference.[3]

Differentiation Strategy (Alternatives)

Scenario A: Distinguishing from Precursor (2-Phenylisobutyric acid)[2][3]
  • Logic: The precursor lacks the nitro group.[3]

  • Marker: The complete absence of the bands at 1535 cm⁻¹ and 1355 cm⁻¹ in the precursor is the definitive pass/fail criterion. If these peaks are weak, the nitration reaction was incomplete.[3]

Scenario B: Distinguishing from Regioisomers (Para-Nitro)
  • Logic: Nitration can sometimes yield para isomers.[3][1][2]

  • Marker: Check the Fingerprint Region (900–650 cm⁻¹) .[1]

    • Meta (Target): Typically shows two strong bending bands (e.g., ~690 cm⁻¹ and ~780–800 cm⁻¹).[3][1]

    • Para (Impurity): Typically shows a single strong band around 850–840 cm⁻¹ .[3][1][2]

    • Shift: The

      
       asymmetric stretch in para-isomers often shifts to slightly lower wavenumbers (~1520 cm⁻¹) due to direct conjugation effects if the para-substituent is electron-donating, though here the alkyl group is weakly activating.[1]
      

Experimental Protocol

To ensure reproducible data, the following protocol is recommended. This workflow minimizes moisture interference, which can broaden the -COOH peaks and obscure the nitro symmetric stretch.[3]

Method: ATR-FTIR (Attenuated Total Reflectance)

Preferred over KBr pellets for speed and reproducibility.[1][2]

  • Crystal Selection: Diamond or ZnSe (Diamond is preferred for durability with acidic samples).[3][1][2]

  • Background: Collect 32 scans of the clean crystal (air background).[3][1]

  • Sample Loading: Place ~10 mg of solid 2-(3-Nitrophenyl)isobutyric acid on the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact.[3][1][2] Note: Poor contact weakens the C-H stretches >3000 cm⁻¹.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹[2]

    • Resolution: 4 cm⁻¹[3][2]

    • Scans: 32 or 64

  • Post-Processing: Apply Automatic Baseline Correction. Do not smooth excessively, as this may fuse the gem-dimethyl shoulder with the nitro peak.

Validation Workflow Diagram

ValidationFlow Start Start Analysis CheckCO Check 1700-1720 cm⁻¹ (C=O Present?) Start->CheckCO CheckNitro Check 1535 ± 10 cm⁻¹ (Nitro Asym Present?) CheckCO->CheckNitro Yes ResultFail1 FAIL: Not an Acid (Check Precursor) CheckCO->ResultFail1 No CheckFingerprint Check 800-900 cm⁻¹ (Meta vs Para?) CheckNitro->CheckFingerprint Yes ResultFail2 FAIL: No Nitration (Starting Material) CheckNitro->ResultFail2 No ResultPass CONFIRMED 2-(3-Nitrophenyl) isobutyric acid CheckFingerprint->ResultPass Meta Pattern ResultFail3 FAIL: Para Isomer (Regio-impurity) CheckFingerprint->ResultFail3 Para Pattern

Figure 2: Step-by-step decision tree for spectral validation.

References

  • Spectroscopy Online. (2023).[3][1][2] Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • LibreTexts Chemistry. (2025).[3][1][2] Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 2-Phenylisobutyric acid (Precursor) Data. PubChem CID 13222.[3][1][2] Retrieved from [Link]

  • Scientific Research Publishing. (2015).[3][1][2] Molecular Structure and Vibrational Analysis of 4-Methyl-3-Nitrobenzoic Acid. Optics and Photonics Journal.[3][1][2][5] Retrieved from [Link][1]

Sources

Comparative

Comparing 2-Methyl-2-(3-nitrophenyl)propanoic acid vs 3-nitrophenylacetic acid

A Comparative Guide for the Synthetic Chemist: 2-Methyl-2-(3-nitrophenyl)propanoic Acid vs. 3-Nitrophenylacetic Acid In the realm of synthetic chemistry and drug development, the selection of appropriate building blocks...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for the Synthetic Chemist: 2-Methyl-2-(3-nitrophenyl)propanoic Acid vs. 3-Nitrophenylacetic Acid

In the realm of synthetic chemistry and drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the pharmacological profile of a target molecule. This guide provides a detailed comparative analysis of two structurally related nitrophenyl-substituted carboxylic acids: 2-Methyl-2-(3-nitrophenyl)propanoic acid and 3-nitrophenylacetic acid. We will delve into their distinct physicochemical properties, synthetic accessibility, and divergent applications, offering a comprehensive resource for researchers and professionals in the field.

Core Structural and Physicochemical Comparison

The fundamental distinction between these two compounds lies at the alpha-carbon of the carboxylic acid. 3-Nitrophenylacetic acid possesses two acidic protons at this position, a feature absent in 2-Methyl-2-(3-nitrophenyl)propanoic acid, which is substituted with two methyl groups, creating a sterically hindered quaternary carbon center. This structural variance leads to significant differences in their physical and chemical properties.

Table 1: Physicochemical Properties

Property2-Methyl-2-(3-nitrophenyl)propanoic acid3-Nitrophenylacetic acid
Molecular Formula C10H11NO4C8H7NO4[1]
Molecular Weight 209.20 g/mol 181.15 g/mol [1]
CAS Number Not readily available for the 3-nitro isomer1877-73-2[1]
Appearance Pale-yellow to Yellow-brown Solid (for 4-nitro isomer)Cream Crystalline Powder[2][3]
Melting Point 146-148 °C (for 2-nitro isomer)117-120 °C[2][3]
Acidity (pKa) Expected to be slightly higher (less acidic) than 3-nitrophenylacetic acid due to the electron-donating effect of the methyl groups.~3.97[2][3]
Solubility Soluble in Chloroform, Ethanol (for 4-nitrophenyl isomer)[4]Soluble in water[2][3][5]

Synthetic Pathways and Reactivity Profiles

The synthetic routes to these acids are dictated by the substitution pattern at the alpha-carbon, which also governs their subsequent chemical reactivity.

Synthesis of 3-Nitrophenylacetic Acid

3-Nitrophenylacetic acid is a commercially available compound that can be synthesized through several established methods. A common laboratory-scale synthesis involves the hydrolysis of 3-nitrobenzyl nitrile, which is itself prepared from the readily available 3-nitrobenzyl chloride.[6][7] An alternative route involves the oxidation of 4-aminophenylacetic acid.[2][3]

Experimental Protocol: Synthesis via Hydrolysis of 3-Nitrobenzyl Cyanide

  • Cyanation: 3-Nitrobenzyl chloride is reacted with a cyanide source, such as sodium cyanide, in a suitable solvent to yield 3-nitrobenzyl cyanide.

  • Hydrolysis: The resulting nitrile is then subjected to acidic or basic hydrolysis to convert the cyano group to a carboxylic acid, yielding 3-nitrophenylacetic acid.

  • Purification: The crude product can be purified by recrystallization.

Caption: Synthesis of 3-Nitrophenylacetic Acid from 3-Nitrobenzyl chloride.

Synthesis of 2-Methyl-2-(3-nitrophenyl)propanoic Acid

The synthesis of this sterically hindered acid is more complex. A plausible route involves the α,α-dimethylation of a 3-nitrophenylacetic acid ester.

Experimental Protocol: Synthesis via α,α-Dimethylation

  • Esterification: 3-Nitrophenylacetic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) to protect the carboxylic acid.

  • Alkylation: The ester is treated with a strong base, such as sodium hydride, followed by an excess of a methylating agent like methyl iodide, to introduce the two methyl groups at the alpha-carbon.

  • Hydrolysis: The resulting dimethylated ester is then hydrolyzed back to the carboxylic acid.

Caption: Plausible synthesis of 2-Methyl-2-(3-nitrophenyl)propanoic acid.

Comparative Reactivity

The presence of acidic α-protons in 3-nitrophenylacetic acid makes it susceptible to deprotonation, forming a stabilized enolate that can participate in various C-C bond-forming reactions. This reactivity is absent in 2-Methyl-2-(3-nitrophenyl)propanoic acid. The steric bulk of the gem-dimethyl group in the latter also hinders reactions at the carboxylic acid group, such as esterification or amidation, often requiring more forcing conditions.

Applications in Research and Drug Development

The distinct structural features of these two acids lend them to different applications in organic synthesis and medicinal chemistry.

  • 3-Nitrophenylacetic acid is a versatile synthetic intermediate.[2][3][5][8] The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the acetic acid moiety can be used in a variety of coupling reactions.[8] It has been used to study the photodecarboxylation of nitrophenylacetate ions and in the synthesis of azobenzene amino acids, which can act as photo-inducible conformational switches in polypeptides.[9]

  • 2-Methyl-2-(3-nitrophenyl)propanoic acid , and its isomers, are valuable in applications where steric hindrance is desired. The gem-dimethyl group can act as a structural motif to probe the binding pockets of enzymes or receptors. For instance, related compounds like 2-methyl-2-(4-nitrophenoxy)propanoic acid are of interest for their potential antidyslipidemic activity.[10] The steric hindrance can also confer increased metabolic stability to a drug candidate by blocking sites of potential metabolism.

Expert Insights and Selection Rationale

The choice between these two building blocks hinges on the specific goals of the synthetic chemist.

  • Choose 3-Nitrophenylacetic acid when:

    • Your synthetic strategy requires a versatile platform for further elaboration.

    • You intend to leverage the reactivity of the α-protons for C-C bond formation.

    • The nitro group is a precursor to an amino group for subsequent transformations.

  • Choose 2-Methyl-2-(3-nitrophenyl)propanoic acid when:

    • Your target molecule requires a sterically demanding substituent to influence its conformation or binding.

    • You are designing a drug candidate and wish to enhance its metabolic stability.

    • The synthetic route can accommodate the more challenging introduction of the gem-dimethyl group.

References

  • Singh, H. (1978). Improved Synthesis of 3-Nitrophenylacetic Acid.
  • Taylor & Francis Online. (2006, December 05). Improved Synthesis of 3-Nitrophenylacetic Acid.
  • National Center for Biotechnology Information. (n.d.). 3-Nitrophenylacetic acid. In PubChem. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Role of 3-Nitrophenylacetic Acid in Modern Organic Synthesis. Retrieved from [Link]

  • ChemBK. (n.d.). 3-NITRO-4-HYDROXYPHENYLACETIC ACID. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 3-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 3-Nitrophenylacetic acid, 99%. Retrieved from [Link]

  • Chemsavers, Inc. (n.d.). 3-Nitrophenylacetic Acid, >98.5% (GC), Certified. Retrieved from [Link]

  • IndiaMART. (n.d.). 2-Methyl 2-Phenyl Propionic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid. In PubChem. Retrieved from [Link]

  • Thermo Fisher Scientific. (2026, January 29).
  • Porszasz, J., Foldeak, S., & Gibiszer-Pórszász, K. (1961). Comparative pharmacology of N-substituted tertiary and quaternary amino esters of acetic and propionic acid. Acta physiologica Academiae Scientiarum Hungaricae.
  • SciSpace. (n.d.). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl-, 2-methylpropyl ester (CAS 97-85-8). Retrieved from [Link]

  • Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-(3-nitrophenyl)propanoic acid. In PubChem. Retrieved from [Link]

  • Quora. (2024, November 26). How would you compare the acidity of acetic acid and propanoic acid?.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, February 3). Which is more acidic acetic acid or propanoic acid?.
  • Pediaa.Com. (2019, October 1). Difference Between Acetic Acid and Propionic Acid.
  • Quora. (2023, January 1). Which acid is more acidic: acetic or propanoic acid (CH3CO2H vs CH3CH2COOH)?.
  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. Retrieved from [Link]

  • LookChem. (n.d.). 2-methyl-3-(4-nitrophenyl)propanoic acid|66735-03-3. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). 2-bromo-3-(3-nitrophenyl)propanoic acid Properties.

Sources

Validation

HPLC retention time of 2-Methyl-2-(3-nitrophenyl)propanoic acid

This guide details the HPLC analysis of 2-Methyl-2-(3-nitrophenyl)propanoic acid (also known as 2-(3-Nitrophenyl)isobutyric acid), a critical intermediate in the synthesis of pharmaceutical compounds. Executive Summary 2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the HPLC analysis of 2-Methyl-2-(3-nitrophenyl)propanoic acid (also known as 2-(3-Nitrophenyl)isobutyric acid), a critical intermediate in the synthesis of pharmaceutical compounds.

Executive Summary

2-Methyl-2-(3-nitrophenyl)propanoic acid is an amphiphilic carboxylic acid containing a nitro-aromatic moiety. Its retention behavior is governed by two primary factors: the ionization state of the carboxylic acid (pKa ≈ 3.8–4.2) and the hydrophobic interaction of the nitrophenyl group.

This guide compares two distinct chromatographic approaches:

  • Standard C18 Retention: Relies on hydrophobic interaction in an acidic mobile phase.

  • Phenyl-Hexyl Selectivity: Exploits

    
    -
    
    
    
    interactions for enhanced separation from positional isomers (e.g., the para-nitro analog).
Part 1: Chemical Context & Method Strategy
Compound Properties
  • Structure: A propanoic acid backbone with a gem-dimethyl group and a 3-nitrophenyl substituent.

  • Acidity (pKa): ~4.0. At neutral pH (7.0), the compound exists as a carboxylate anion, exhibiting poor retention on reverse-phase columns.

  • Hydrophobicity (LogP): ~2.3 (Unionized). Moderate hydrophobicity allows for good retention on C18 columns when the pH is suppressed.

The Separation Challenge: Positional Isomers

In synthetic pathways, the meta-isomer (3-nitro) must often be separated from the para-isomer (4-nitro) or the ortho-isomer (2-nitro).

  • Standard C18: Separation is based on hydrophobicity. The para-isomer typically has a larger hydrophobic surface area and elutes later than the meta-isomer.

  • Phenyl-Hexyl: Offers alternative selectivity via

    
    -
    
    
    
    stacking with the nitro-aromatic ring, often improving resolution between the meta and para forms.
Part 2: Experimental Protocols
Method A: Standard Reverse-Phase (C18)

Best for general purity profiling and simple reaction monitoring.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV at 254 nm (Nitro group absorption) and 210 nm (Carboxyl).

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–15 min: 10% → 90% B (Linear Gradient)

    • 15–18 min: 90% B (Wash)

    • 18–20 min: 10% B (Re-equilibration)

Method B: Enhanced Selectivity (Phenyl-Hexyl)

Best for separating positional isomers (meta vs. para).

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 mm x 4.6 mm, 3 µm.

  • Mobile Phase A: Water + 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Methanol (MeOH). Note: Methanol promotes stronger

    
    -
    
    
    
    interactions than ACN.
  • Flow Rate: 0.8 mL/min.

  • Gradient: Similar to Method A, but may require a shallower gradient (e.g., 20% → 70% B over 20 min) to maximize isomeric resolution.

Part 3: Comparative Performance Data

The following table summarizes the predicted retention behavior based on structure-retention relationships (QSRR) for nitrophenylalkanoic acids.

ParameterMethod A (C18 / ACN) Method B (Phenyl-Hexyl / MeOH)
Retention Mechanism Hydrophobic InteractionHydrophobic +

-

Stacking
Elution Order (Isomers) Ortho < Meta < ParaOrtho < Meta < Para (Enhanced Resolution)
Retention Time (Meta) ~7.5 min~8.2 min
Resolution (

, Meta/Para)
~1.5 - 2.0> 2.5
Peak Shape Sharp (Acidic pH suppresses tailing)Broader (Methanol viscosity)
Suitability General Purity CheckIsomer Separation

Note: The meta-isomer (3-nitro) generally elutes before the para-isomer (4-nitro) on C18 columns due to a lower dipole moment and slightly reduced hydrophobic surface area.

Part 4: Method Development Workflow (Visualization)

The following diagram illustrates the decision process for optimizing the separation of 2-Methyl-2-(3-nitrophenyl)propanoic acid from its impurities.

MethodDevelopment Start Start: Sample Analysis CheckpH Check pH Dependency (pKa ~ 4.0) Start->CheckpH Acidic Acidic Mobile Phase (pH 2-3) CheckpH->Acidic Suppress Ionization Neutral Neutral Mobile Phase (pH 7) CheckpH->Neutral Ionized (COO-) SelectColumn Select Column Phase Acidic->SelectColumn ResultFail Result: Poor Retention (Ionized Form) Neutral->ResultFail Elutes in Void Volume C18 C18 Column (Hydrophobic) SelectColumn->C18 General Purpose Phenyl Phenyl-Hexyl Column (Pi-Pi Selectivity) SelectColumn->Phenyl Isomer Resolution ResultC18 Result: Good Retention Standard Purity C18->ResultC18 ResultPhenyl Result: Enhanced Isomer Separation (Meta vs Para) Phenyl->ResultPhenyl

Figure 1: Decision tree for optimizing HPLC conditions based on compound acidity and isomeric complexity.

Part 5: Mechanistic Insight

The separation of the meta-isomer from the para-isomer is driven by the spatial arrangement of the nitro group.

  • Electronic Effect: The nitro group is strongly electron-withdrawing. In the meta position, it creates a specific dipole vector different from the para position.

  • Steric Effect: The meta-nitro group prevents the molecule from lying as flat against the C18 stationary phase as the para-isomer, reducing the hydrophobic contact area and leading to earlier elution.

SeparationMechanism cluster_C18 C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Compound 2-Methyl-2-(3-nitrophenyl) propanoic acid Hydrophobic Hydrophobic Interaction Compound->Hydrophobic PiPi Pi-Pi Stacking (Nitro-Aromatic) Compound->PiPi Steric Steric Hindrance (Meta < Para) Hydrophobic->Steric Modulated by

Figure 2: Mechanistic interactions governing retention and selectivity.

References
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for C18 vs Phenyl selectivity principles).
  • SIELC Technologies. (2018). Separation of 3-(2-Nitrophenyl)propionic acid on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. (n.d.). Compound Summary for CID 12217355 (2-Methyl-2-(3-nitrophenyl)propanoic acid). Available at: [Link]

Sources

Comparative

High-Purity Reference Standards: 2-Methyl-2-(3-nitrophenyl)propanoic Acid Characterization

The following guide details the characterization and melting point reference data for 2-Methyl-2-(3-nitrophenyl)propanoic acid , a critical positional isomer used primarily as a reference standard in the development of p...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the characterization and melting point reference data for 2-Methyl-2-(3-nitrophenyl)propanoic acid , a critical positional isomer used primarily as a reference standard in the development of pharmaceutical intermediates (e.g., for fibrates or NSAID analogs).

Executive Summary

In the synthesis of gem-dimethyl substituted phenylpropanoic acids, controlling regioselectivity during nitration or alkylation is paramount. 2-Methyl-2-(3-nitrophenyl)propanoic acid (the meta-isomer) frequently appears as a critical impurity in the production of its para-isomer (a common drug scaffold).

This guide provides the comparative melting point data required to distinguish the meta-isomer from its ortho- and para-counterparts. Accurate identification relies on the distinct thermal properties resulting from the nitro group's position relative to the bulky isobutyric acid moiety.

Chemical Identity & Technical Profile

  • Chemical Name: 2-Methyl-2-(3-nitrophenyl)propanoic acid[1]

  • Synonyms:

    
    -Dimethyl-3-nitrophenylacetic acid; 2-(3-Nitrophenyl)isobutyric acid
    
  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 209.20 g/mol [2]

  • Chirality: Achiral (Symmetric gem-dimethyl substitution)

  • Role: Reference Standard for Impurity Profiling

Comparative Melting Point Analysis

The melting point (MP) is a definitive physical constant for distinguishing positional isomers. The table below aggregates experimental data for the target meta-isomer against its commercially prevalent isomers.

Table 1: Thermal Properties of Nitro-Isomers
Isomer PositionChemical StructureCAS NumberMelting Point (°C)Crystal Habit
3-Nitro (Meta) Target Compound Consult Supplier CoA*Distinct (Ref. Only) Prisms/Plates
4-Nitro (Para)2-Methyl-2-(4-nitrophenyl)...42206-47-3123 – 125°C Yellow Needles
2-Nitro (Ortho)2-Methyl-2-(2-nitrophenyl)...126802-52-6146 – 148°C White Powder

*Note: The 3-nitro isomer is a specialty reference standard. Commercial lots (e.g., from RHAWN or custom synthesis) must be validated against the 4-nitro and 2-nitro exclusion criteria.

Mechanistic Insight: Why the Difference?
  • Ortho-Effect (146°C): The 2-nitro isomer exhibits the highest melting point due to potential intramolecular hydrogen bonding or compact crystal packing driven by the proximity of the nitro group to the carboxylic acid tail.

  • Symmetry (123°C): The 4-nitro isomer, while symmetric, often packs less efficiently in this specific gem-dimethyl series compared to the ortho-isomer, leading to a moderate melting point.

  • Meta-Substitution: The 3-nitro isomer typically disrupts crystal lattice symmetry more than the para-isomer. In similar aryl-propanoic acid series, the meta isomer often displays a melting point lower than the ortho form and distinct from the para form, making MP depression a reliable purity test.

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

To definitively confirm the identity of the 3-nitro reference standard, use DSC to detect polymorphic transitions or eutectic impurities from the 4-nitro isomer.

  • Sample Prep: Weigh 2–5 mg of dried 2-Methyl-2-(3-nitrophenyl)propanoic acid into a Tzero aluminum pan.

  • Equilibration: Equilibrate at 40°C for 5 minutes.

  • Ramp: Heat at 10°C/min to 160°C under nitrogen purge (50 mL/min).

  • Validation:

    • Pass: Single endothermic peak with onset distinct from 123°C (para) and 146°C (ortho).

    • Fail: Doublet peak or broadened onset (indicates isomeric mixture).

Protocol B: Purification via Recrystallization

If the melting point range is broad (>2°C), purify the reference standard:

  • Solvent System: Dissolve crude solid in minimum hot Ethyl Acetate/Hexane (1:3 v/v).

  • Process: Heat to reflux until clear. Cool slowly to room temperature, then to 4°C.

  • Isolation: Filter crystals and dry under vacuum at 45°C for 12 hours.

Impurity Profiling Workflow

The following diagram illustrates the logical flow for characterizing the 3-nitro impurity in a bulk 4-nitro synthesis batch.

ImpurityProfiling RawSample Crude Synthesis Product (Target: 4-Nitro Isomer) HPLC HPLC Analysis (Reverse Phase C18) RawSample->HPLC Decision Detect Peak at Relative Retention ~0.9-1.1? HPLC->Decision Isolate Isolate Impurity Fraction Decision->Isolate Yes (Unknown Peak) DSC DSC Thermal Analysis Isolate->DSC Compare Compare MP vs. Reference Standards DSC->Compare Result4 MP ~123°C (4-Nitro Product) Compare->Result4 Matches Para Result2 MP ~146°C (2-Nitro Impurity) Compare->Result2 Matches Ortho Result3 MP Distinct (e.g., 90-115°C) (3-Nitro Impurity) Compare->Result3 No Match

Figure 1: Decision tree for identifying nitro-isomers in propanoic acid derivatives using thermal analysis.

References

  • Sigma-Aldrich. (2025). Product Specification: 2-Methyl-2-(4-nitrophenyl)propanoic acid (CAS 42206-47-3). Retrieved from

  • PubChem. (2025). Compound Summary: 2-Methyl-2-(2-nitrophenyl)propanoic acid (CAS 126802-52-6). National Library of Medicine. Retrieved from

  • RHAWN Chemical. (2025). Catalog Listing: 2-Methyl-2-(3-nitrophenyl)propanoic acid.[1][4][5][6][7] (Reference for commercial availability of the meta-isomer).

  • Navarrete-Vázquez, G., et al. (2008). Synthesis and crystal structure of 2-methyl-2-(4-nitrophenoxy)propanoic acid. (Cited for comparative crystallographic data protocols). Acta Crystallographica Section E.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-2-(3-nitrophenyl)propanoic acid

Executive Summary & Chemical Context This guide defines the operational safety architecture for handling 2-Methyl-2-(3-nitrophenyl)propanoic acid . While often treated as a standard organic intermediate, the presence of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide defines the operational safety architecture for handling 2-Methyl-2-(3-nitrophenyl)propanoic acid . While often treated as a standard organic intermediate, the presence of the nitro-aromatic moiety combined with a carboxylic acid functionality necessitates a specific tiered PPE strategy.

The nitro group (


) introduces potential risks regarding dermal permeation and methemoglobinemia upon chronic exposure, while the carboxylic acid tail presents immediate corrosive/irritant hazards to mucous membranes. This protocol moves beyond generic "lab safety" to address the specific physicochemical properties of this compound.
Chemical Profile[1][2][3][4][5]
  • Compound: 2-Methyl-2-(3-nitrophenyl)propanoic acid

  • Physical State: Solid (typically off-white to yellow powder)

  • Primary Hazards (GHS): Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319), STOT SE 3 (H335).[3]

  • Hidden Hazard: Nitro-aromatics can exhibit "silent" permeation through standard latex gloves and potential energetic instability under high heat or strong alkaline conditions.

Risk Assessment & PPE Matrix

Directive: Do not rely on "standard" lab PPE. The selection below is based on permeation breakthrough times and physical state analysis.

The PPE Decision Matrix
Protection ZoneEquipment StandardTechnical Rationale (The "Why")
Hand Protection (Dry Solid) Nitrile (Minimum 5 mil) Standard nitrile offers sufficient protection against dry powders where permeation is driven by dissolution.
Hand Protection (Solution) Double-Gloving (Nitrile over Laminate) Nitro-aromatics in organic solvents (e.g., DCM, DMF) can permeate thin nitrile in <15 mins. Laminate liners provide a chemical barrier; outer nitrile provides grip.
Ocular Chemical Goggles (Indirect Vent) Safety glasses are insufficient for fine powders. The acidic nature of the dust can cause immediate corneal etching upon contact with eye moisture.
Respiratory N95/P100 or Fume Hood Primary Control: Handle inside a certified fume hood. Secondary: If weighing outside a hood, a fit-tested N95 is mandatory to prevent inhalation of irritant dust.
Body Lab Coat (Cotton/Poly) + Apron A chemically resistant rubber apron is required when handling quantities >10g in solution to prevent soak-through during spills.

Operational Protocols (Step-by-Step)

Phase A: Weighing & Transfer (Critical Control Point)

Risk: Static electricity generation in organic powders can cause scattering, leading to inhalation or surface contamination.

  • Engineering Control: Activate the balance enclosure or fume hood. Ensure face velocity is between 80–100 fpm.

  • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weigh boat before transfer.

  • Transfer Technique:

    • Do not pour from the stock bottle.

    • Use a stainless steel spatula (avoid plastic which generates static).

    • Self-Validating Step: Wipe the exterior of the stock bottle with a damp Kimwipe before returning it to the shelf. If the wipe turns yellow, your transfer technique was messy; re-clean the area.

Phase B: Solubilization & Reaction Setup

Risk: Exothermic solvation and pressure buildup.

  • Solvent Choice: When dissolving in chlorinated solvents (DCM) or polar aprotic solvents (DMF, DMSO), add the solid slowly to the solvent.

  • Vessel Venting: Nitro-aromatics can be thermally sensitive. Never heat this compound in a closed system without a pressure-relief valve or reflux condenser.

  • Incompatibility Check:

    • Strict Prohibition: Do not mix with strong reducing agents (e.g., LiAlH4, Hydrazine) or strong bases (NaOH) without active cooling. The nitro group can undergo runaway reduction or nucleophilic attack.

Phase C: Emergency Response
  • Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol to wash skin; it increases the solubility of the nitro compound and speeds up dermal absorption.

  • Spill (Solid): Dampen with water to prevent dust. Scoop into a waste container.

  • Spill (Liquid): Absorb with vermiculite. Do not use combustible materials (sawdust).

Decision Logic Visualization

The following diagram outlines the decision-making process for PPE selection based on the state of the material.

PPE_Decision_Tree Start Start: Assess Material State IsSolid State: Dry Solid/Powder Start->IsSolid Powder Form IsLiquid State: Solution/Liquid Start->IsLiquid Dissolved SolidPPE PPE: Nitrile Gloves (5 mil) + Safety Goggles + Lab Coat IsSolid->SolidPPE LiquidPPE PPE: Double Glove (Laminate + Nitrile) + Splash Apron IsLiquid->LiquidPPE EngineeringSolid Control: Fume Hood (or N95 if outside hood) SolidPPE->EngineeringSolid EngineeringLiquid Control: Fume Hood REQUIRED (No open bench work) LiquidPPE->EngineeringLiquid

Figure 1: PPE Selection Logic Flowchart based on physical state. Blue path indicates solid handling; Red path indicates higher-risk solution handling.

Disposal & Waste Management

Disposal must align with the chemical functionality to prevent downstream reactions in the waste drum.

  • Segregation: Dispose of as "Organic Acid Waste" .

  • Labeling: Explicitly label the tag with "Contains Nitro-Aromatics." This alerts waste handlers to the potential for sensitization.

  • Prohibition: NEVER mix with "Oxidizer Waste" (Nitric acid, Peroxides). The reaction between the organic acid and oxidizers can be violent.[4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Nitrobenzoic Acid Derivatives. PubChem. [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-nitrobenzoic acid (Structural Analog Data). ECHA.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. OSHA.[5][2][6] [Link]

Sources

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